KSCM-1
Description
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-19-21-17-23(30-2)24(31-3)18-22(21)32-25(19)26(29)28(20-11-6-4-7-12-20)16-10-15-27-13-8-5-9-14-27/h4,6-7,11-12,17-18H,5,8-10,13-16H2,1-3H3 |
InChI Key |
RQJPWNOKFLOHKI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KSCM-1: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSCM-1 is a novel, high-affinity, and selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein with significant therapeutic potential. This document provides a comprehensive technical overview of the known and putative mechanism of action of this compound. While functional data detailing its specific downstream effects are not yet publicly available, this guide elucidates the well-established signaling pathways of its molecular target, the sigma-1 receptor. This information serves as a foundational resource for researchers investigating the pharmacological profile and therapeutic applications of this compound.
Introduction to this compound
This compound, chemically identified as 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, is a synthetic small molecule that exhibits high binding affinity and selectivity for the sigma-1 receptor.[1][2] Its development as a selective ligand provides a valuable tool for probing the multifaceted roles of the sigma-1 receptor in cellular function and disease.
Core Mechanism of Action: Sigma-1 Receptor Modulation
The primary mechanism of action of this compound is its interaction with the sigma-1 receptor. The sigma-1 receptor is a ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3][4] It plays a crucial role in maintaining cellular homeostasis by modulating a variety of signaling pathways. The functional outcome of this compound's interaction with the sigma-1 receptor (i.e., whether it acts as an agonist or antagonist) has not yet been reported in publicly available literature. However, its high affinity and selectivity suggest it is a potent modulator of sigma-1 receptor activity.
Quantitative Data: Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for sigma-1 and sigma-2 receptors, as determined by radioligand binding assays.
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-1 | 27.5 nM | [1] |
| Sigma-2 | 528 nM | [1] |
Table 1: Binding affinities of this compound for sigma receptors.
Putative Downstream Signaling Pathways
Based on the known functions of the sigma-1 receptor, binding of this compound is anticipated to modulate the following key cellular processes:
Regulation of Intracellular Calcium (Ca2+) Signaling
The sigma-1 receptor is a critical regulator of Ca2+ signaling between the ER and mitochondria. It interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a major Ca2+ channel on the ER membrane. By modulating IP3R function, the sigma-1 receptor influences the release of Ca2+ from the ER, thereby impacting a multitude of Ca2+-dependent cellular processes, including mitochondrial metabolism, gene transcription, and apoptosis.
Modulation of Ion Channels
The sigma-1 receptor has been shown to interact with and modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels. This modulation can alter cellular excitability and firing patterns, suggesting a significant role for sigma-1 receptor ligands in neuronal function.
Endoplasmic Reticulum (ER) Stress Response
Under conditions of cellular stress, the sigma-1 receptor dissociates from its binding partner BiP (Binding immunoglobulin Protein) and acts as a chaperone to mitigate ER stress and promote cell survival. It can modulate the unfolded protein response (UPR) by interacting with key ER stress sensors like IRE1α.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the sigma-1 receptor. This protocol is based on methodologies commonly used in the field.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing the sigma-1 receptor (e.g., HEK293 cells).
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific Binding Control: Haloperidol (B65202) (a high-affinity sigma receptor ligand).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 2-5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound is a potent and selective sigma-1 receptor ligand. While its precise functional effects remain to be elucidated, its high affinity for the sigma-1 receptor suggests it is a powerful tool to modulate the diverse signaling pathways regulated by this chaperone protein. Future research should focus on determining the agonist or antagonist profile of this compound and investigating its downstream effects on intracellular calcium signaling, ion channel activity, and the ER stress response in various cellular and in vivo models. Such studies will be crucial for understanding the full therapeutic potential of this compound in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.
References
- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
KSCM-1: A Technical Guide to its Sigma-1 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 has emerged as a significant pharmacological tool for investigating the therapeutic potential of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum. This document provides a comprehensive technical overview of this compound's binding characteristics, including its high affinity and selectivity for the sigma-1 receptor. Detailed experimental methodologies are presented to facilitate the replication and validation of these findings. Furthermore, this guide explores the intricate signaling pathways associated with sigma-1 receptor modulation, offering a foundational understanding for preclinical and clinical research.
Data Presentation: this compound Binding Affinity and Selectivity
The binding profile of this compound has been characterized through competitive radioligand binding assays, revealing a high affinity for the sigma-1 receptor and notable selectivity over the sigma-2 subtype. The quantitative data from these assays are summarized below.
| Receptor | Ligand | Ki (nM) | Source |
| Sigma-1 | This compound | 27.5 | [1] |
| Sigma-2 | This compound | 527 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
These data demonstrate that this compound possesses a strong and preferential affinity for the sigma-1 receptor. It has also been reported that this compound exhibits no significant affinity for non-sigma receptors, further highlighting its selectivity.
Experimental Protocols
The following are detailed methodologies for conducting sigma-1 and sigma-2 receptor binding assays to determine the affinity and selectivity of compounds like this compound.
Sigma-1 Receptor Competition Binding Assay
This protocol outlines the determination of the inhibition constant (Ki) of a test compound for the sigma-1 receptor using rat brain homogenate.
Materials:
-
Tissue: Whole rat brain
-
Radioligand: --INVALID-LINK---pentazocine
-
Reference Compound: Haloperidol (B65202) (for non-specific binding)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Incubator
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize whole rat brains in 10 volumes (w/v) of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh, ice-cold assay buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
100 µL of the prepared rat brain membrane suspension (approximately 100 µg of protein).
-
50 µL of --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 5 nM).
-
-
-
Filtration and Measurement:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[4]
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-2 Receptor Competition Binding Assay
This protocol describes the determination of the Ki of a test compound for the sigma-2 receptor using PC12 cell membranes.
Materials:
-
Cells: PC12 cells
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)
-
Masking Ligand: (+)-pentazocine (to block sigma-1 receptor binding)
-
Reference Compound: Haloperidol (for non-specific binding)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Other materials as listed for the sigma-1 assay.
Procedure:
-
Membrane Preparation:
-
Harvest PC12 cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 31,000 x g for 15 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane suspension.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer or 10 µM haloperidol.
-
50 µL of various concentrations of this compound.
-
100 µL of the PC12 cell membrane suspension (approximately 50-100 µg of protein).
-
50 µL of [3H]DTG at a final concentration near its Kd (e.g., 10 nM).
-
A final concentration of 100 nM (+)-pentazocine to mask the sigma-1 receptors.[2][3]
-
-
Incubate the plate at 25°C for 120 minutes.[5]
-
-
Filtration and Measurement:
-
Follow the same procedure as described for the sigma-1 receptor assay.
-
-
Data Analysis:
-
Perform the data analysis as described for the sigma-1 receptor assay to determine the IC50 and Ki values for the sigma-2 receptor.
-
Visualization of Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for Sigma-1 Receptor Binding Assay.
Caption: Workflow for Sigma-2 Receptor Binding Assay.
Caption: Putative Sigma-1 Receptor Signaling Pathways Modulated by this compound.
Conclusion
This compound is a potent and selective sigma-1 receptor ligand, making it an invaluable tool for probing the physiological and pathophysiological roles of this receptor. The provided data and protocols offer a robust framework for the continued investigation of this compound and other sigma-1 receptor modulators. A deeper understanding of the downstream signaling consequences of sigma-1 receptor activation by ligands such as this compound will be critical in advancing the development of novel therapeutics for a range of central nervous system disorders and other conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-1: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a synthetic, small molecule that has garnered significant interest in the scientific community for its selective and high-affinity binding to the sigma-1 receptor.[1][2] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular processes and is a promising target for therapeutic intervention in neurological disorders and other diseases.[3][4] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, compiling available data into a structured format to aid researchers in their understanding and potential application of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, possesses a benzofuran-2-carboxamide (B1298429) core structure.[5] This core is N-arylated with a phenyl group and N-alkylated with a 3-(piperidin-1-yl)propyl substituent.[1] The benzofuran (B130515) ring is further substituted with two methoxy (B1213986) groups at the C-5 and C-6 positions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | [5] |
| CAS Number | 1415247-17-4 | [2] |
| Chemical Formula | C26H32N2O4 | [2] |
| Molecular Weight | 436.54 g/mol | [2] |
| Appearance | Not explicitly reported | |
| Melting Point | Not explicitly reported | |
| Solubility | Not explicitly reported |
Table 2: Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Reference |
| Sigma-1 | 27.5 | [1][2] |
| Sigma-2 | 528 | [6] |
Synthesis of this compound
The synthesis of this compound is based on a multi-step process culminating in the N-alkylation of a benzofuran-2-carboxamide precursor.[1] The overall synthetic strategy involves a microwave-assisted Perkin rearrangement to form the benzofuran core, followed by amidation and a modified Finkelstein halogen-exchange to facilitate the final N-alkylation.[1]
Synthetic Scheme
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on the synthetic methodology described by Marriott et al. (2012).[1]
Step 1: Synthesis of 5,6-Dimethoxy-3-methyl-N-phenylbenzofuran-2-carboxamide (Precursor)
A detailed, step-by-step protocol for the initial Perkin rearrangement and subsequent amidation to yield the direct precursor for this compound is not fully provided in the available literature. The general steps involve:
-
Microwave-assisted Perkin rearrangement: This step is utilized to construct the core 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid structure from appropriate starting materials.
-
Amidation: The resulting carboxylic acid is then reacted with aniline to form the N-phenylbenzofuran-2-carboxamide.
Step 2: N-alkylation to yield this compound
The final step involves the N-alkylation of the benzofuran-2-carboxamide precursor.
-
In situ generation of the alkylating agent: A modified Finkelstein halogen-exchange reaction is employed. 1-(3-chloropropyl)piperidine (B110583) hydrogen chloride salt is reacted with potassium iodide, tetrabutylammonium (B224687) bromide (TBAB), and potassium carbonate to generate the more reactive 1-(3-iodopropyl)piperidine in situ.
-
N-alkylation: The anion of 5,6-dimethoxy-3-methyl-N-phenylbenzofuran-2-carboxamide (formed by treatment with a base such as sodium hydride) is reacted with the in situ generated 1-(3-iodopropyl)piperidine to yield this compound.
Note: Specific quantities of reactants, solvents, reaction times, and purification methods are not detailed in the primary literature for all steps. Researchers should refer to the original publication by Marriott et al. (2012) for the provided experimental details and adapt the procedures based on standard laboratory practices.
Characterization Data
Detailed characterization data for this compound, such as a specific melting point and comprehensive NMR spectral data, are not available in the cited literature.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Not explicitly reported | |
| ¹³C NMR | Not explicitly reported | |
| Mass Spectrometry | Consistent with the expected molecular weight | Implied in[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through its interaction with the sigma-1 receptor.[1] The sigma-1 receptor is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[3][4]
Under normal conditions, the sigma-1 receptor is in an inactive state, often associated with the binding immunoglobulin protein (BiP), another chaperone.[4] Upon binding of a ligand, such as this compound, the sigma-1 receptor dissociates from BiP.[4] This dissociation allows the activated sigma-1 receptor to interact with and modulate the function of various downstream effector proteins, most notably the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[3][4][7]
By stabilizing the IP3 receptor, the activated sigma-1 receptor regulates calcium signaling between the endoplasmic reticulum and mitochondria.[3][4][7] This modulation of intracellular calcium homeostasis is a key mechanism through which sigma-1 receptor ligands are thought to influence a wide range of cellular processes, including cell survival, neuronal signaling, and response to stress.[3][4]
References
- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Investigating the Pharmacokinetics of KSCM-1 in Preclinical Models: A Methodological Overview
A comprehensive analysis of the preclinical pharmacokinetics of the selective sigma-1 receptor ligand, KSCM-1, is currently hampered by the limited availability of public data. Extensive searches of scientific literature and drug development databases have not yielded specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.
While information regarding the in vitro binding affinity of this compound to the sigma-1 receptor is available, crucial in vivo pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) remain undisclosed in the public domain. Such data is foundational for constructing a detailed technical guide and for the subsequent design of clinical studies.
This document, therefore, serves as a methodological template outlining the requisite experimental protocols and data presentation formats that would be essential for a comprehensive whitepaper on the preclinical pharmacokinetics of a compound like this compound. The following sections provide a framework for the type of information and visualizations that would be included had the specific data for this compound been accessible.
Quantitative Data Summary
A thorough pharmacokinetic analysis requires the summarization of key parameters from various preclinical studies. This data is typically presented in tabular format to facilitate comparison across different species, dose levels, and routes of administration.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodent Models (Example)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
| Mouse | Intravenous | 1 | Data N/A | Data N/A | Data N/A | Data N/A |
| Mouse | Oral | 5 | Data N/A | Data N/A | Data N/A | Data N/A |
| Rat | Intravenous | 1 | Data N/A | Data N/A | Data N/A | Data N/A |
| Rat | Oral | 5 | Data N/A | Data N/A | Data N/A | Data N/A |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Non-Rodent Models (Example)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
| Dog | Intravenous | 0.5 | Data N/A | Data N/A | Data N/A | Data N/A |
| Dog | Oral | 2 | Data N/A | Data N/A | Data N/A | Data N/A |
| Monkey | Intravenous | 0.5 | Data N/A | Data N/A | Data N/A | Data N/A |
| Monkey | Oral | 2 | Data N/A | Data N/A | Data N/A | Data N/A |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. The following outlines a standard experimental protocol.
Animal Models
-
Species: Typically, studies would be conducted in at least two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), to assess inter-species differences in pharmacokinetics.
-
Health Status: Animals would be healthy, adult males and females, and their health status certified by a veterinarian.
-
Acclimatization: A standard acclimatization period of at least one week would be observed before the commencement of the study.
Dosing and Sample Collection
-
Dose Formulation: The formulation of this compound for intravenous and oral administration would be detailed, including the vehicle used (e.g., saline, PEG400).
-
Administration: For oral administration, the compound would typically be delivered via gavage. For intravenous administration, a bolus injection would be administered, usually through a cannulated vein.
-
Blood Sampling: Blood samples would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying this compound concentrations in plasma samples.
-
Sample Preparation: This would likely involve protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.
-
Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in pharmacokinetic studies.
KSCM-1 and its Potential Effects on Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). The Sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated ER membrane (MAM), has emerged as a key modulator of the UPR. KSCM-1 is a selective, high-affinity ligand for the S1R. This technical guide provides an in-depth overview of the potential effects of this compound on ER stress, mediated through its interaction with the S1R. We will explore the molecular mechanisms by which S1R activation influences the three primary branches of the UPR—IRE1, PERK, and ATF6—and present quantitative data from relevant studies. Detailed experimental protocols for assessing these effects are also provided, along with visualizations of the key signaling pathways.
Introduction to this compound and the Sigma-1 Receptor
This compound is a synthetic ligand that exhibits high affinity and selectivity for the Sigma-1 receptor (S1R)[1][2]. The S1R is a 223-amino acid transmembrane protein that resides predominantly at the MAM, a crucial interface for communication between the ER and mitochondria[3][4]. Under basal conditions, S1R is associated with the ER chaperone BiP (also known as GRP78), a master regulator of the UPR[3][5]. Upon ER stress or stimulation by ligands such as this compound, S1R dissociates from BiP and interacts with various client proteins to modulate cellular stress responses[4][6].
Table 1: Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-1 Receptor | 27.5 nM | [1][2] |
| Sigma-2 Receptor | 527 nM | [2] |
The Unfolded Protein Response (UPR)
The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their association with BiP. ER stress triggers the dissociation of BiP, leading to the activation of these sensors and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.
This compound and its Potential Modulation of UPR Pathways via the Sigma-1 Receptor
As a selective S1R ligand, this compound is poised to influence the UPR by modulating the activity of the S1R. The following sections detail the known and potential interactions between S1R and the three UPR branches.
The IRE1 Pathway
The IRE1 pathway is a highly conserved branch of the UPR. Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. The primary substrate of IRE1's RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1-mediated splicing of XBP1 mRNA results in a frameshift that produces a potent transcriptional activator (XBP1s), which upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.
The S1R has been shown to directly interact with and stabilize IRE1 at the MAM, thereby prolonging its RNase activity and enhancing XBP1 mRNA splicing[3][7]. Activation of S1R by an agonist would be expected to potentiate this effect. Conversely, knockdown of S1R has been shown to reduce the levels of activated IRE1 and spliced XBP1[3][7].
This compound/S1R modulation of the IRE1 pathway.
The PERK Pathway
PERK is another ER transmembrane protein that, upon activation, dimerizes and autophosphorylates. Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).
The S1R has a complex relationship with the PERK pathway. Overexpression of S1R has been shown to inhibit the phosphorylation of PERK, and S1R agonists can reduce the expression of PERK, ATF4, and CHOP[4][8]. This suggests that this compound, as an S1R agonist, could have a protective effect by dampening the pro-apoptotic arm of the PERK pathway. Interestingly, there is also a feedback loop where the PERK/eIF2α/ATF4 pathway can transcriptionally upregulate S1R expression, suggesting a mechanism to enhance cell survival during ER stress[9][10].
This compound/S1R modulation of the PERK pathway.
The ATF6 Pathway
ATF6 is the third sensor of the UPR. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This releases its N-terminal cytosolic domain (ATF6f), which is an active transcription factor. ATF6f then moves to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.
The interaction between S1R and the ATF6 pathway is less well-characterized. Some evidence suggests that S1R activation may lead to a decrease in ATF6 activation[11]. However, another study reported a significant increase in ATF6 expression in retinal Müller cells from S1R knockout mice, suggesting a more complex and potentially cell-type-specific regulation[12]. Further research is needed to fully elucidate the role of S1R and its ligands, such as this compound, in modulating the ATF6 pathway.
Quantitative Effects of Sigma-1 Receptor Modulation on ER Stress Markers
The following tables summarize quantitative data from studies investigating the effects of S1R modulation on key ER stress markers. While data specifically for this compound is limited, the effects of other S1R ligands and S1R knockdown provide valuable insights into its potential actions.
Table 2: Effect of S1R Knockdown on CHOP Expression in Neonatal Rat Ventricular Cardiomyocytes (Tunicamycin-induced ER stress)
| Condition | CHOP Expression (relative to control) | Reference |
| Tunicamycin (2.5 µg/ml) | Increased | [3] |
| Tunicamycin (2.5 µg/ml) + Sigmar1-siRNA | Significantly Increased vs. Tunicamycin alone | [3] |
| Tunicamycin (5.0 µg/ml) | Increased | [3] |
| Tunicamycin (5.0 µg/ml) + Sigmar1-siRNA | Significantly Increased vs. Tunicamycin alone | [3] |
Table 3: Effect of S1R Antagonist (NE-100) on ER Stress Markers in Hippocampal HT22 Cells (Tunicamycin-induced ER stress)
| Marker | Treatment | Expression Change | Reference |
| CHOP | Tunicamycin + NE-100 | Attenuated upregulation | [9] |
| p50ATF6 | Tunicamycin + NE-100 | Upregulated | [9] |
| GRP78 | Tunicamycin + NE-100 | Upregulated | [9] |
| p-eIF2α | Tunicamycin + NE-100 | No impact | [9] |
| Spliced XBP-1 | Tunicamycin + NE-100 | No impact | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on ER stress.
Western Blot Analysis of UPR Proteins
This protocol is for the detection of key UPR proteins such as p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and CHOP.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HEK293, SH-SY5Y, or a relevant cell line for the research question)
-
This compound
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for a predetermined time course, with or without an ER stress inducer.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
Western Blot Experimental Workflow.
RT-qPCR for XBP1 Splicing
This protocol allows for the quantitative measurement of spliced XBP1 (XBP1s) mRNA as an indicator of IRE1 activation.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound
-
ER stress inducer (e.g., Tunicamycin)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for spliced XBP1 and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Treat cells with this compound and/or an ER stress inducer as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for XBP1s and a housekeeping gene.
-
Analysis: Calculate the relative expression of XBP1s mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound, as a selective Sigma-1 receptor agonist, holds significant potential to modulate the cellular response to endoplasmic reticulum stress. By activating the S1R at the MAM, this compound can influence all three branches of the Unfolded Protein Response, with a predominant role in potentiating the pro-survival IRE1 pathway and dampening the pro-apoptotic PERK pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other S1R ligands in diseases associated with ER stress. Further studies are warranted to delineate the precise, context-dependent effects of this compound on the UPR and to translate these findings into novel therapeutic strategies.
References
- 1. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 2. AKT-mTOR signaling modulates the dynamics of IRE1 RNAse activity by regulating ER-mitochondria contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma receptor knockdown augments dysfunction and apoptosis of beta cells induced by palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sigma-1 receptor antagonist (NE-100) prevents tunicamycin-induced cell death via GRP78 induction in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of KSCM-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSCM-1, a selective ligand for the sigma-1 receptor (σ1R), is emerging as a compound of significant interest in the field of neuroprotection. The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress responses and neuronal survival. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action through σ1R activation, relevant experimental protocols for its evaluation, and a summary of its known biochemical and cellular effects. While direct quantitative neuroprotection data for this compound is currently limited in publicly available literature, this guide extrapolates its potential efficacy based on the well-documented neuroprotective roles of other selective σ1R agonists.
Introduction to this compound and the Sigma-1 Receptor
This compound is a synthetic, high-affinity ligand for the sigma-1 receptor, demonstrating notable selectivity over the sigma-2 (σ2R) subtype. The σ1R is a ligand-operated molecular chaperone implicated in a variety of cellular functions crucial for neuronal health, including the modulation of ion channels, calcium homeostasis, lipid metabolism, and the attenuation of endoplasmic reticulum (ER) stress and oxidative stress.[1][2] Activation of σ1R by agonists has been consistently shown to confer neuroprotection in various models of neurodegenerative diseases and acute neuronal injury.
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor | K_i_ (nM) | Selectivity (σ2R/σ1R) |
| Sigma-1 (σ1R) | 27.5[3] | ~19-fold |
| Sigma-2 (σ2R) | 528[4] |
Postulated Neuroprotective Mechanisms of this compound
The neuroprotective effects of this compound are believed to be mediated through its agonist activity at the sigma-1 receptor. Activation of σ1R by ligands like this compound can trigger a cascade of downstream signaling events that collectively enhance neuronal resilience.
Modulation of ER Stress and the Unfolded Protein Response (UPR)
The σ1R is a critical regulator of ER stress.[1] Under normal physiological conditions, it is associated with the ER chaperone BiP (Binding immunoglobulin Protein). Upon ligand binding or cellular stress, σ1R dissociates from BiP, allowing it to modulate the unfolded protein response (UPR) and promote cell survival. It is postulated that this compound, by binding to σ1R, facilitates this dissociation, thereby enhancing the cell's capacity to cope with ER stress, a common pathological feature in many neurodegenerative disorders.
Regulation of Calcium Homeostasis
The σ1R is strategically located at the mitochondria-associated ER membrane (MAM), a critical hub for calcium (Ca²⁺) signaling between the ER and mitochondria.[3] By stabilizing IP3 receptors, σ1R activation can modulate Ca²⁺ flux, preventing mitochondrial calcium overload and subsequent apoptosis. This compound is expected to exert its neuroprotective effects in part by maintaining mitochondrial function through the regulation of calcium homeostasis.
Attenuation of Oxidative Stress
Activation of the sigma-1 receptor has been linked to the upregulation of antioxidant defense mechanisms.[1] This includes the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which controls the expression of numerous antioxidant genes. By activating σ1R, this compound may enhance the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.
Modulation of Pro-survival Signaling Pathways
Sigma-1 receptor activation can influence several pro-survival signaling cascades, including the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[5] These pathways are crucial for promoting cell survival, and their activation by this compound could be a key component of its neuroprotective action. One study demonstrated that this compound increased σ-1 expression by 4-fold.[3]
Experimental Protocols for Assessing Neuroprotection
The following are detailed methodologies for key experiments that can be employed to evaluate the neuroprotective properties of this compound. These protocols are based on standard assays used for other sigma-1 receptor agonists.
In Vitro Neuroprotection Assay Against Excitotoxicity
Objective: To determine the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Cell Line: Primary cortical neurons or a neuronal cell line such as SH-SY5Y.
Protocol:
-
Cell Seeding: Plate neurons in 96-well plates at an appropriate density.
-
Compound Pre-treatment: After 24-48 hours, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Induction of Excitotoxicity: Add glutamate (B1630785) to a final concentration of 100 µM to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To assess the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Cell Line: SH-SY5Y neuroblastoma cells.
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates.
-
Compound Pre-treatment: Pre-treat cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) for 4-6 hours.
-
Assessment of Cell Viability: Perform the MTT assay as described in section 3.1.
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Visualization of Signaling Pathways and Workflows
To illustrate the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
This compound represents a promising neuroprotective agent due to its high affinity and selectivity for the sigma-1 receptor. Based on the well-established roles of σ1R activation, this compound is postulated to confer neuroprotection through the modulation of ER stress, calcium homeostasis, and oxidative stress, as well as the activation of pro-survival signaling pathways. Further research is warranted to generate specific quantitative data on the neuroprotective efficacy of this compound in various in vitro and in vivo models of neurological disorders. Such studies will be crucial for validating its therapeutic potential and advancing it through the drug development pipeline.
References
- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Elucidation of the Structure and Synthesis of Neuroprotective Low Molecular Mass Components of the Parawixia bistriata Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-1's Interaction with Neurotransmitter Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSCM-1 is a synthetic ligand with high affinity and selectivity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] While its primary interaction is with the σ1 receptor, the functional consequences of this binding extend to the modulation of several key neurotransmitter systems, including the dopaminergic, glutamatergic, serotonergic, and GABAergic systems. This technical guide provides a comprehensive overview of the known and potential interactions of this compound with these systems, drawing upon data from studies on this compound and the broader class of selective σ1 receptor agonists. This document summarizes quantitative binding data, details experimental protocols for assessing these interactions, and provides visual representations of the underlying signaling pathways.
This compound Binding Profile
This compound exhibits high-affinity binding to the σ1 receptor and substantial selectivity over the σ2 receptor. While comprehensive screening data against a wide panel of non-sigma receptors is not publicly available, initial reports indicate no significant affinity at other tested receptors.[1][2]
Table 1: this compound Binding Affinities
| Target | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Sigma-1 Receptor | 27.5 | Rat Brain Homogenate | --INVALID-LINK---Pentazocine | [2] |
| Sigma-2 Receptor | 527 | PC12 Cells | [3H]DTG | [2] |
| Non-sigma Receptors | Not Significant | Not Specified | Not Specified | [1][2] |
Interaction with the Dopaminergic System
The σ1 receptor is known to modulate dopaminergic neurotransmission, and therefore, this compound, as a selective σ1 ligand, is predicted to have functional effects on this system.
Modulation of Dopamine (B1211576) Transporter (DAT)
Studies on selective σ1 receptor agonists suggest a potential for this compound to influence dopamine transporter (DAT) function. While direct studies with this compound are lacking, other σ1 agonists have been shown to modulate DAT activity, which could, in turn, affect dopamine uptake and extracellular dopamine levels.[3][4]
Dopamine Release
Selective σ1 receptor agonists have been demonstrated to increase dopamine release in the nucleus accumbens, a key region in the brain's reward circuitry.[5] This effect appears to be mediated by σ2 receptors for some non-selective agonists, but selective σ1 agonists like PRE-084 also increase dopamine levels, albeit at higher doses.[5] It is plausible that this compound could similarly influence dopamine release.
Interaction with the Glutamatergic System
The interaction between σ1 receptors and the glutamatergic system, particularly NMDA receptors, is well-documented. As a selective σ1 ligand, this compound is expected to influence glutamatergic neurotransmission.
Modulation of NMDA Receptor Function
Selective σ1 receptor agonists have been shown to potentiate NMDA receptor-mediated currents.[6] This potentiation is thought to be a key mechanism underlying the cognitive-enhancing and neuroprotective effects of σ1 receptor activation. It is hypothesized that this compound would similarly enhance NMDA receptor function.
Glutamate (B1630785) Release
Studies have indicated that σ1 receptor agonists can modulate the release of glutamate.[7] For instance, in in vitro models of ischemia, σ1 agonists have been shown to reduce glutamate release, contributing to their neuroprotective effects.[7] The precise effect of this compound on glutamate release under various physiological and pathological conditions warrants further investigation.
Interaction with the Serotonergic System
The interplay between σ1 receptors and the serotonergic system has been an area of active research, particularly in the context of antidepressant action.
Modulation of Serotonin (B10506) Transporter (SERT)
Several selective serotonin reuptake inhibitors (SSRIs) have been found to have affinity for σ1 receptors, suggesting a potential for cross-talk between these systems.[4] While direct binding of this compound to the serotonin transporter (SERT) is not expected to be significant, its modulation of σ1 receptors could indirectly influence serotonergic signaling.
Serotonergic Neurotransmission
Electrophysiological studies have demonstrated that selective σ1 receptor agonists can modulate the firing activity of serotonin neurons in the dorsal raphe nucleus.[6] This suggests that this compound could have an impact on overall serotonergic tone in the brain.
Interaction with the GABAergic System
The influence of σ1 receptors on the primary inhibitory neurotransmitter system in the brain, the GABAergic system, is also an emerging area of study.
Modulation of GABAergic Transmission
Limited but consistent evidence suggests that σ1 receptor activation can decrease GABAA receptor-mediated currents through a presynaptic mechanism.[8] Furthermore, σ1 receptor antagonists have been shown to modulate GABA uptake and release in presynaptic nerve terminals.[9] These findings imply that this compound, by activating σ1 receptors, could potentially reduce GABAergic inhibitory tone.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the interaction of this compound with various neurotransmitter systems.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ1 receptor using --INVALID-LINK---pentazocine as the radioligand.
-
Materials:
-
Rat brain homogenate (or other tissue/cell preparation expressing σ1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plates at a specified temperature and duration (e.g., 37°C for 120 minutes).[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines a method to measure extracellular dopamine levels in the rat striatum following administration of a test compound.
-
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., this compound)
-
HPLC system with electrochemical detection (HPLC-ED)
-
-
Procedure:
-
Surgically implant a guide cannula into the striatum of an anesthetized rat using stereotaxic coordinates.
-
Allow the animal to recover for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from baseline.
-
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons.
-
Materials:
-
Cultured hippocampal or cortical neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External and internal recording solutions
-
NMDA and glycine (B1666218) (co-agonist)
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Prepare external and internal solutions for whole-cell recording.
-
Pull glass micropipettes to a suitable resistance (e.g., 3-5 MΩ).
-
Fill the pipette with internal solution and establish a gigaohm seal with a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential (e.g., -70 mV).
-
Apply NMDA and glycine to evoke a baseline NMDA receptor-mediated current.
-
Co-apply the test compound with NMDA and glycine and record the change in current amplitude.
-
Analyze the data to determine the effect of the test compound on the NMDA receptor current.
-
Synaptosomal GABA Uptake Assay
This protocol details a method to measure the uptake of GABA into isolated nerve terminals (synaptosomes).
-
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose solutions for gradient centrifugation
-
[3H]GABA (radiolabeled GABA)
-
Test compound (e.g., this compound)
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes with the test compound or vehicle.
-
Initiate the uptake by adding a known concentration of [3H]GABA.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained in the synaptosomes using a scintillation counter.
-
Calculate the rate of GABA uptake and the inhibitory effect of the test compound.
-
Conclusion
This compound is a potent and selective σ1 receptor ligand. While its direct interactions with other neurotransmitter receptors appear to be minimal, its engagement with the σ1 receptor provides a mechanism to allosterically modulate a wide range of neuronal functions. The existing literature on selective σ1 receptor agonists strongly suggests that this compound will have significant functional effects on the dopaminergic, glutamatergic, serotonergic, and GABAergic systems. These interactions are likely to be complex and context-dependent, offering a rich area for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the precise mechanisms by which this compound and other σ1 receptor ligands influence neurotransmission, which will be critical for the development of novel therapeutics targeting this intriguing protein.
References
- 1. GABA-activated Single-channel and Tonic Currents in Rat Brain Slices [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. κ-Opioid Receptor Activation Modifies Dopamine Uptake in the Nucleus Accumbens and Opposes the Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]
Foundational Research on the Cellular Targets of KSCM-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the cellular targets of KSCM-1, a selective sigma-1 (σ-1) receptor ligand.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and workflows to facilitate further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound, providing a comparative overview of its binding affinities and cellular effects.
Table 1: Ligand Binding Affinities of KSCM Series Compounds
| Compound | σ-1 Receptor Ki (nM) | σ-2 Receptor Ki (nM) | Selectivity for σ-1 over σ-2 |
| This compound | 27.5[2][3] | 528[3] | 19-fold[3] |
| KSCM-5 | 7.8 | 16 | 2-fold |
| KSCM-11 | 34 | 41 | --- |
Ki values were determined in rat brain homogenate for σ-1 receptors and in PC12 cells for σ-2 receptors.[4][5]
Table 2: Cellular Effects of this compound in MA-10 Leydig Cells
| Parameter | This compound Concentration | Observed Effect |
| Cell Viability | 1 nM | 3.5% decrease[4] |
| 100 nM | 16% decrease[4] | |
| σ-1 Receptor Expression | Not specified | 4-fold increase[4][6] |
| VDAC2 Expression | Up to 50 nM | Increased expression[4] |
| Progesterone (B1679170) Synthesis | Not specified | Increased synthesis[4][6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the foundational research of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.[5][7]
-
Cell Plating: Seed MA-10 cells in a 96-well plate at a density of 35,000 cells/well in Dulbecco’s Modified Eagle Medium (DMEM) and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound in 1x phosphate-buffered saline (PBS) and dilute to the desired concentrations with serum-free medium.[7] Replace the culture medium with the medium containing the various concentrations of this compound and incubate for the desired exposure period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS/HCl mixture) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The optical density is directly proportional to the number of viable cells.
Western Blotting
This protocol outlines the procedure for detecting σ-1 and VDAC2 protein expression.
-
Cell Lysis: Wash MA-10 cells with ice-cold PBS and lyse them in RIPA Lysis Buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay kit.
-
SDS-PAGE: Mix the cell lysates with SDS sample buffer, boil for 10 minutes, and load onto a pre-cast SDS-polyacrylamide gel. Run the gel at 110V for 40-60 minutes.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dried milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for σ-1 or VDAC2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent reagent and an X-ray film.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between the σ-1 receptor and VDAC2.
-
Cell Lysis: Lyse MA-10 cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysate: (Optional) Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific for the σ-1 receptor to the pre-cleared cell lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against VDAC2 to detect its presence in the immunoprecipitated complex.
Progesterone Synthesis Assay (ELISA)
This protocol describes the quantification of progesterone secreted by MA-10 cells.
-
Cell Treatment: Plate and treat MA-10 cells with this compound as described in the cell viability assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture medium.
-
ELISA Procedure:
-
Add the collected medium (sample), standards, and enzyme conjugate to the wells of an antibody-coated microplate.
-
Incubate for 1 hour at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to each well and incubate for 30 minutes to develop color.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Quantification: Determine the progesterone concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: this compound signaling pathway in steroidogenic cells.
Caption: Workflow for Co-Immunoprecipitation of σ-1 Receptor and VDAC2.
Caption: Workflow for Progesterone Synthesis Assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 3. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 4. protocols.io [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. origene.com [origene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KSCM-1 (Hypothetical Compound) in In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on a hypothetical compound designated as "KSCM-1." As of the date of this document, there is no publicly available scientific literature or experimental data for a compound with this specific identifier. The information provided herein is a generalized template based on standard in vitro cell culture methodologies for evaluating novel therapeutic agents. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
I. Introduction
This compound is a hypothetical small molecule inhibitor designed to target key signaling pathways implicated in oncogenesis. These application notes provide a framework for the in vitro evaluation of this compound, outlining its presumed mechanism of action, and offering detailed protocols for assessing its efficacy and cellular effects in cancer cell lines. The primary objective is to furnish researchers with a comprehensive guide for preliminary preclinical assessment.
Presumed Mechanism of Action:
For the purpose of this document, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a common feature in many human cancers. This compound is presumed to allosterically bind to Akt, preventing its phosphorylation and subsequent activation of downstream targets.
II. Quantitative Data Summary
The following tables present hypothetical data that could be generated from the described experimental protocols. These are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| PC-3 | Prostate Cancer | 12.6 ± 1.5 |
| A549 | Lung Cancer | 8.9 ± 1.1 |
| U-87 MG | Glioblastoma | 15.3 ± 2.2 |
IC50 values were determined using the MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.8 ± 3.2 | 35.1 ± 2.5 | 19.1 ± 1.8 |
| This compound (5 µM) | 68.2 ± 4.1 | 15.7 ± 1.9 | 16.1 ± 1.5 |
Cell cycle distribution was analyzed by flow cytometry after propidium (B1200493) iodide staining.
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 4.1 ± 0.5 | 2.3 ± 0.3 |
| This compound (5 µM) | 25.6 ± 2.8 | 10.2 ± 1.3 |
Apoptosis was assessed by flow cytometry using Annexin V-FITC and Propidium Iodide staining.
III. Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Lines: MCF-7, PC-3, A549, and U-87 MG can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
PC-3 and A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
U-87 MG: Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 1% Sodium Pyruvate.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Passaging: Subculture cells when they reach 80-90% confluency.[2]
B. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the desired concentration or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
D. Apoptosis Assay (Annexin V/PI Staining)
This assay determines the mode of cell death induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
E. Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of this compound on the hypothetical PI3K/Akt/mTOR pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizations
A. Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound inhibiting the PI3K/Akt/mTOR cascade.
B. Experimental Workflow for In Vitro Evaluation of this compound
References
Application Notes and Protocols for KSCM-1 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a potent and selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion-associated membrane (MAM).[1][2] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, and is a therapeutic target for numerous neurological and psychiatric disorders.[1][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their targets.[4][5][6] This document provides a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine its affinity for the sigma-1 receptor.
Data Presentation
The following table summarizes the binding affinity of this compound for sigma-1 and sigma-2 receptors.
| Ligand | Target Receptor | K_i_ (nM) |
| This compound | Sigma-1 | 27.5[7][8][9] |
| Sigma-2 | 527[10], 528[8][9] |
Experimental Protocols
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is specifically bound to the sigma-1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value can then be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.[11]
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine (a sigma-1 receptor agonist)
-
Receptor Source: Rat brain homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable sigma-1 ligand
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Membrane Preparation from Rat Brain
-
Humanely euthanize adult rats and rapidly dissect the brains on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Protocol
-
On the day of the experiment, thaw the rat brain membrane aliquots on ice. Dilute the membranes in assay buffer to the desired final protein concentration (typically 50-120 µg of protein per well).[11]
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected K_i_ value (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---Pentazocine, and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of --INVALID-LINK---Pentazocine, and 150 µL of the membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of --INVALID-LINK---Pentazocine, and 150 µL of the membrane preparation. The final concentration of --INVALID-LINK---Pentazocine should be approximately equal to its K_d_ for the sigma-1 receptor.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters four times with ice-cold wash buffer.[11]
-
Dry the filters, and then place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Calculate the K_i_ value using the Cheng-Prusoff equation :
-
K_i_ = IC50 / (1 + ([L]/K_d_))
-
Where:
-
[L] is the concentration of the radioligand used.
-
K_d_ is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling at the MAM.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. scite.ai [scite.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | sigma-1受体配体 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
Determining the Optimal Concentration of KSCM-1 for Neuronal Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a selective sigma-1 receptor (σ1R) agonist with a high affinity (Ki of 27.5 nM) and notable selectivity over the sigma-2 receptor. The sigma-1 receptor is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membrane. Its activation is implicated in a variety of cellular processes crucial for neuronal health, including the modulation of ion channels, regulation of intracellular calcium (Ca2+) homeostasis, promotion of neuritogenesis, and enhancement of cell survival. These characteristics make this compound a promising candidate for investigation in the context of neurodegenerative diseases and neuronal injury.
These application notes provide a comprehensive set of protocols to determine the optimal concentration of this compound for eliciting desired effects in neuronal cell lines. The described experimental workflow is designed to assess the impact of this compound on cell viability, apoptosis, and neurite outgrowth.
Recommended Cell Line: SH-SY5Y
The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model for neuronal studies. These cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers, making them suitable for investigating the effects of neuroactive compounds like this compound. Protocols for the culture and differentiation of SH-SY5Y cells are readily available.[1][2][3][4]
Experimental Workflow
The following diagram outlines the experimental workflow to determine the optimal concentration of this compound.
Data Presentation
All quantitative data from the following protocols should be summarized in clearly structured tables for straightforward comparison of different this compound concentrations.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
| Control (Vehicle) | 100 | |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Table 2: Effect of this compound on Neuronal Apoptosis (Annexin V Assay)
| This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Control (Vehicle) | ||
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Table 3: Effect of this compound on Neurite Outgrowth
| This compound Concentration | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites per Cell (Mean ± SD) | % of Cells with Neurites |
| Control (Vehicle) | |||
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability. A suggested starting concentration range for this compound is 0.1 nM to 10 µM, based on the activity of other sigma-1 receptor agonists.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control group (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Materials:
-
Differentiated SH-SY5Y cells treated with this compound as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][6][7][8]
Protocol 3: Neurite Outgrowth Assay
This protocol is for quantifying the effect of this compound on the growth of neurites, a key indicator of neuronal differentiation and health.
Materials:
-
Differentiated SH-SY5Y cells cultured on coverslips or in multi-well plates
-
This compound
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)[9][10][11][12][13]
Procedure:
-
Cell Culture and Treatment: Seed and differentiate SH-SY5Y cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated coverslips). Treat the cells with various concentrations of this compound as described in Protocol 1.
-
Image Acquisition: After the desired incubation period (e.g., 48-72 hours), acquire images of the cells using a phase-contrast or fluorescence microscope. Capture multiple random fields of view for each treatment condition.
-
Neurite Quantification:
-
Open the captured images in ImageJ.
-
Use the NeuronJ plugin or manual tracing to measure the length of the longest neurite for each cell.
-
Count the number of primary neurites per cell.
-
Determine the percentage of cells bearing at least one neurite that is longer than the cell body diameter.
-
-
Data Analysis: Calculate the average neurite length, the average number of neurites per cell, and the percentage of neurite-bearing cells for each this compound concentration.
Mechanism of Action and Signaling Pathways
This compound, as a sigma-1 receptor agonist, is expected to modulate several intracellular signaling pathways that are critical for neuronal function and survival.
Activation of the sigma-1 receptor by this compound is proposed to:
-
Modulate Intracellular Calcium: The sigma-1 receptor interacts with the IP3 receptor at the endoplasmic reticulum, influencing the release of calcium from intracellular stores. It can also modulate the activity of plasma membrane ion channels, including NMDA receptors and voltage-gated calcium channels, thereby regulating calcium influx.[14][15]
-
Promote Neuronal Survival: By regulating calcium homeostasis and activating downstream signaling cascades such as the ERK/MAPK pathway, sigma-1 receptor activation can protect neurons from various stressors and inhibit apoptotic pathways.
-
Enhance Neurite Outgrowth: The modulation of intracellular signaling pathways by sigma-1 receptor activation is known to promote the extension and branching of neurites, a critical process in neuronal development and repair.[14][15]
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific neuronal cell line and experimental goals, paving the way for further investigation into its therapeutic potential.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research [ouci.dntb.gov.ua]
- 3. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 4. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. | Semantic Scholar [semanticscholar.org]
- 10. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma‐1 receptor agonist increases axon outgrowth of hippocampal neurons via voltage‐gated calcium ions channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 receptor agonist increases axon outgrowth of hippocampal neurons via voltage-gated calcium ions channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KSCM-1 in Animal Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a potent and selective sigma-1 receptor (σ1R) agonist with a Ki of 27.5 nM.[1] The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, and its activation has been implicated in neuroprotection through various mechanisms.[2][3][4] These mechanisms include the modulation of intracellular calcium signaling, reduction of oxidative stress, and attenuation of neuroinflammation.[2][3][4][5] Given these properties, this compound presents a promising therapeutic candidate for a range of neurological disorders.
This document provides detailed application notes and exemplary protocols for the evaluation of this compound in preclinical animal models of Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke. While direct studies on this compound in these models are not yet available in public literature, the following protocols are based on established methodologies for testing sigma-1 receptor agonists in relevant disease models.
Neuroprotective Signaling Pathways of Sigma-1 Receptor Activation
Activation of the sigma-1 receptor by an agonist like this compound is known to initiate a cascade of neuroprotective signaling events. The diagram below illustrates the key pathways involved in σ1R-mediated neuroprotection.
Application in Alzheimer's Disease Animal Models
Rationale
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Sigma-1 receptor agonists have been shown to exert neuroprotective effects against Aβ toxicity and improve cognitive function in AD animal models.[5][6][7] Therefore, this compound is a candidate for evaluation in preclinical AD models.
Hypothetical Quantitative Data
| Parameter | Vehicle Control (APP/PS1 mice) | This compound Treated (APP/PS1 mice) | Wild-Type Control |
| Morris Water Maze (Escape Latency, seconds) | 45 ± 5 | 25 ± 4 | 15 ± 3 |
| Contextual Fear Conditioning (% Freezing) | 20 ± 3 | 40 ± 5 | 55 ± 6 |
| Aβ Plaque Load (Hippocampus, % area) | 12 ± 2 | 7 ± 1.5 | 0 |
| Synaptophysin Level (Arbitrary Units) | 0.4 ± 0.05 | 0.7 ± 0.08 | 1.0 ± 0.1 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocol: this compound in an APP/PS1 Mouse Model
1. Animal Model:
-
Use male APP/PS1 transgenic mice, which develop age-dependent Aβ pathology and cognitive deficits.[8] Age-matched wild-type littermates serve as controls.
2. This compound Administration:
-
Formulation: Dissolve this compound in a vehicle of saline with 5% DMSO and 5% Tween 80.
-
Dosage: Based on typical dosages for sigma-1 agonists, a starting dose of 1 mg/kg can be used.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Administer this compound or vehicle daily for 4 weeks, starting at an age when cognitive deficits are known to emerge in this model (e.g., 6 months).
3. Behavioral Testing (Post-treatment):
-
Morris Water Maze (MWM): To assess spatial learning and memory.[9][10][11]
-
Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of water. Record escape latency.
-
Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.
-
-
Contextual Fear Conditioning: To assess associative learning and memory.[9][12]
-
Training: Place the mouse in a novel chamber and deliver a mild foot shock paired with an auditory cue.
-
Testing: 24 hours later, return the mouse to the same chamber (context) and measure freezing behavior as an indicator of fear memory.
-
4. Histological and Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque load in the hippocampus and cortex.
-
Stain for synaptic markers like synaptophysin to assess synaptic density.
-
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42.
Experimental Workflow
Application in Parkinson's Disease Animal Models
Rationale
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor deficits. Sigma-1 receptor agonists have demonstrated protective effects on dopaminergic neurons in preclinical PD models, such as the 6-hydroxydopamine (6-OHDA) model.[13]
Hypothetical Quantitative Data
| Parameter | Vehicle Control (6-OHDA lesioned rats) | This compound Treated (6-OHDA lesioned rats) | Sham Control |
| Apomorphine-Induced Rotations (rotations/min) | 8 ± 1.5 | 3 ± 0.8 | 0 |
| Cylinder Test (% contralateral paw use) | 25 ± 4 | 45 ± 5 | 50 ± 3 |
| Tyrosine Hydroxylase+ Neurons in SNc | 4,000 ± 500 | 7,500 ± 600 | 10,000 ± 700 |
| Striatal Dopamine (B1211576) Levels (ng/mg tissue) | 2.5 ± 0.5 | 6.0 ± 0.8 | 10.0 ± 1.2 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocol: this compound in a 6-OHDA Rat Model
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
6-OHDA Lesioning: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra.[14][15][16]
2. This compound Administration:
-
Formulation: As described for the AD model.
-
Dosage: A dose of 1 mg/kg can be used as a starting point.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Begin daily treatment with this compound or vehicle 24 hours post-lesioning and continue for 2 weeks.
3. Behavioral Testing:
-
Apomorphine-Induced Rotations: Two weeks post-lesion, administer apomorphine (B128758) (a dopamine agonist) and count the number of contralateral rotations. A reduction in rotations indicates a therapeutic effect.
-
Cylinder Test: Assess forelimb akinesia by placing the rat in a cylinder and counting the number of times it uses its impaired (contralateral to the lesion) forepaw for support.
4. Histological and Biochemical Analysis:
-
Following behavioral testing, euthanize the animals.
-
Immunohistochemistry:
-
High-Performance Liquid Chromatography (HPLC): Analyze striatal tissue to measure the levels of dopamine and its metabolites.
Experimental Workflow
Application in Ischemic Stroke Animal Models
Rationale
Ischemic stroke results in neuronal death due to the interruption of blood flow to the brain. Sigma-1 receptor agonists have been shown to reduce infarct volume and improve neurological outcomes in animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model.[2][22][23][24][25]
Hypothetical Quantitative Data
| Parameter | Vehicle Control (MCAO mice) | This compound Treated (MCAO mice) | Sham Control |
| Infarct Volume (% of hemisphere) | 35 ± 4 | 18 ± 3 | 0 |
| Neurological Deficit Score (0-5 scale) | 3.5 ± 0.5 | 1.8 ± 0.4 | 0 |
| Grip Strength (grams) | 80 ± 10 | 120 ± 12 | 150 ± 15 |
| Brain Water Content (%) | 82 ± 1.5 | 79 ± 1.2 | 78 ± 1.0 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocol: this compound in a Transient MCAO Mouse Model
1. Animal Model:
-
Use adult male C57BL/6 mice.
-
Transient MCAO: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes, followed by reperfusion.[26][27][28]
2. This compound Administration:
-
Formulation: As previously described.
-
Dosage: A dose of 1 mg/kg can be used.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Dosing Regimen: Administer a single dose of this compound or vehicle at the time of reperfusion.
3. Neurological Assessment:
-
Neurological Deficit Score: At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., a 5-point scale assessing motor deficits).
-
Grip Strength Test: Measure forelimb muscle strength using a grip strength meter.
4. Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animals and collect the brains.
-
TTC Staining: Slice the brain into coronal sections and incubate with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.[26][27][29][30]
-
Image Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.[29]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease [frontiersin.org]
- 9. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 11. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Dopaminergic Neurons: Sigma-1R Agonists as Potential Parkinson’s Treatment – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 14. conductscience.com [conductscience.com]
- 15. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. criver.com [criver.com]
- 17. med.minia.edu.eg [med.minia.edu.eg]
- 18. Substantia nigra alterations in mice modeling Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Substantia nigra alterations in mice modeling Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Administration of a Sigma Receptor Agonist Delays MCAO-Induced Neurodegeneration and White Matter Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Administration of a Sigma Receptor Agonist Delays MCAO-Induced Neurodegeneration and White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]
- 29. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
KSCM-1: A Selective Tool for Interrogating Sigma-1 Receptor Function in Cancer Cells
Application Notes and Protocols for Researchers
Introduction: The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target in oncology.[1][2] This unique, ligand-operated chaperone protein is overexpressed in a multitude of human and rodent cancer cell lines, including those from breast, lung, prostate, colon, melanoma, neuroblastoma, and glioma.[1] Its strategic location, primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), positions it as a critical regulator of cellular stress responses, calcium homeostasis, and cell survival pathways.[1][3] Pharmacological modulation of S1R, particularly with antagonists, has been shown to inhibit cancer cell proliferation, induce apoptosis, and impede tumor growth in preclinical models, suggesting a promising avenue for cancer therapy.[2][4]
KSCM-1 is a potent and selective sigma-1 receptor antagonist with a binding affinity (Ki) of 27.5 nM.[5][6] Its high selectivity for S1R over the sigma-2 receptor (Ki of 528 nM) and other non-sigma receptors makes it an invaluable research tool for specifically elucidating the role of S1R in cancer cell pathophysiology.[5][6] These application notes provide an overview of S1R function in cancer and detailed protocols for utilizing this compound to investigate its role in cancer cells.
Sigma-1 Receptor Function in Cancer: A Synopsis
The sigma-1 receptor is a multifaceted protein that contributes to cancer cell survival and proliferation through several mechanisms:
-
Regulation of Ion Channels: S1R modulates the activity of various ion channels, including voltage-gated potassium (Kv) channels and volume-regulated chloride channels (VRCC).[1][7] This regulation is crucial for maintaining cell volume, a process intrinsically linked to cell cycle progression and apoptosis.[3][7] Overexpression of S1R in tumor cells leads to a down-regulation of these channels, which helps protect the cells from apoptotic volume decrease.[7]
-
Calcium Signaling: By interacting with inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) at the MAM, S1R regulates the transfer of calcium (Ca2+) from the endoplasmic reticulum to the mitochondria.[1][3] This fine-tuning of Ca2+ signaling is critical for maintaining mitochondrial function and preventing the initiation of apoptotic pathways.[3]
-
Chaperone Activity and Cellular Stress: Under conditions of cellular stress, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), S1R acts as a chaperone to promote cell survival.[1]
-
Modulation of Signaling Pathways: S1R has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt/mTOR pathway.[8]
This compound in Cancer Research: Quantitative Data
While specific studies utilizing this compound in cancer models are emerging, the following table summarizes the key binding characteristics of this compound, making it a suitable tool for the protocols described below.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | Sigma-1 | 27.5 nM | [5][6] |
| This compound | Sigma-2 | 528 nM | [6] |
Experimental Protocols Using this compound
The following protocols are designed to investigate the function of the sigma-1 receptor in cancer cells using this compound as a selective antagonist.
Protocol 1: Assessment of this compound on Cancer Cell Viability and Proliferation
This protocol determines the effect of S1R antagonism by this compound on the growth and survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-1 proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and add 100 µL of the this compound or vehicle control solutions.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At each time point, add 10 µL of MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cancer cell viability after this compound treatment.
Protocol 2: Analysis of Apoptosis Induction by this compound
This protocol uses Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis induced by S1R antagonism.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (at a concentration around the determined IC50) and vehicle control for 24 or 48 hours as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Signaling Pathway of S1R in Cell Survival and Apoptosis
Caption: this compound inhibits S1R, disrupting Ca2+ homeostasis and promoting apoptosis.
Protocol 3: Investigating the Role of this compound on Cell Cycle Progression
This protocol examines the effect of S1R antagonism on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and vehicle control as described in Protocol 2.
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
This compound represents a highly selective and potent tool for the functional characterization of the sigma-1 receptor in cancer cells. The protocols outlined above provide a framework for investigating the impact of S1R antagonism on key cancer-related processes such as proliferation, apoptosis, and cell cycle progression. Given the significant role of S1R in tumor biology, this compound is a valuable pharmacological agent for researchers in both basic and translational cancer research, aiding in the validation of S1R as a therapeutic target and the exploration of its downstream signaling pathways.
References
- 1. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma1 Pharmacology in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Assessment of KSCM-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3][4] The sigma-1 receptor is overexpressed in various human tumors and plays a significant role in regulating cancer cell survival, proliferation, and resistance to apoptosis.[1][5][6] As a selective ligand, this compound presents a promising therapeutic candidate for cancer treatment. This document provides detailed protocols for assessing the in vivo efficacy of this compound, focusing on its anti-tumor activity in xenograft models, pharmacokinetic profile, and biodistribution.
Mechanism of Action and Signaling Pathway
The sigma-1 receptor is a stress-activated chaperone that modulates intracellular calcium signaling, primarily through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the ER.[3][4][5] Upon ligand binding or cellular stress, σ1R dissociates from its binding partner BiP and interacts with various proteins to regulate cellular homeostasis. In cancer cells, σ1R has been shown to sustain tumorigenic properties by enhancing mitochondrial function and metabolic adaptability.[1] Ligands targeting σ1R can disrupt these functions, leading to decreased cell viability and tumor growth inhibition.[7]
While the precise downstream signaling cascade of this compound is under investigation, its action as a sigma-1 receptor ligand suggests modulation of key cellular processes.
Experimental Protocols
The following protocols provide a framework for the in vivo assessment of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Tumor Growth Inhibition in a Subcutaneous Xenograft Model
This protocol details the evaluation of this compound's ability to inhibit tumor growth in vivo.
Materials:
-
Human cancer cell line with high sigma-1 receptor expression
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)[8]
-
This compound
-
Vehicle control
-
Positive control (standard-of-care chemotherapeutic)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).[8]
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).[8]
-
Drug Administration: Administer this compound, vehicle, and positive control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Assessment: Continue to measure tumor volume and body weight two to three times per week to assess anti-tumor efficacy and systemic toxicity.[8]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | 0 | +5 |
| This compound | 10 | 800 ± 90 | 46.7 | +2 |
| This compound | 30 | 450 ± 60 | 70.0 | -1 |
| Positive Control | X | 300 ± 50 | 80.0 | -8 |
Pharmacokinetic (PK) Analysis
This protocol outlines the steps to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Appropriate vehicle for dosing
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous, oral, intraperitoneal).[9]
-
Blood Sampling: Collect serial blood samples (approximately 25-50 µL) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the tail vein or saphenous vein.[9][10]
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant. Separate the plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.[9]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Data Presentation:
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Route of Administration | Intravenous |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.25 |
| AUC (0-t) (ng*h/mL) | 3500 |
| t½ (h) | 4.5 |
Biodistribution Study
This protocol is designed to determine the distribution of this compound in various organs and tissues.
Materials:
-
Tumor-bearing mice (from the efficacy study) or healthy mice
-
Radiolabeled or fluorescently-tagged this compound (if available) or a sensitive analytical method for unlabeled compound
-
Tissue homogenization equipment
-
Scintillation counter or fluorescence imaging system (if applicable)
-
LC-MS/MS system
Procedure:
-
Compound Administration: Administer this compound to the mice.
-
Tissue Collection: At selected time points post-administration, euthanize the mice and collect key organs and tissues (e.g., tumor, liver, kidneys, spleen, lungs, brain, heart, and muscle).[11]
-
Sample Processing: Weigh each tissue sample and homogenize it.
-
Quantification: Determine the concentration of this compound in each tissue homogenate using an appropriate analytical method (e.g., scintillation counting for radiolabeled compound, fluorescence measurement, or LC-MS/MS for unlabeled compound).
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[12]
Data Presentation:
| Organ/Tissue | % Injected Dose per Gram (Mean ± SEM) at 4h |
| Tumor | 8.5 ± 1.2 |
| Blood | 1.2 ± 0.3 |
| Liver | 15.3 ± 2.1 |
| Kidneys | 10.8 ± 1.5 |
| Spleen | 3.4 ± 0.5 |
| Lungs | 5.1 ± 0.8 |
| Brain | 0.5 ± 0.1 |
| Heart | 2.0 ± 0.4 |
| Muscle | 1.8 ± 0.3 |
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound. The successful execution of these studies will provide critical data on the anti-tumor efficacy, pharmacokinetic profile, and tissue distribution of this compound, which are essential for its continued development as a potential cancer therapeutic. The provided diagrams and data tables are intended to serve as templates for experimental design and data presentation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unmc.edu [unmc.edu]
- 12. biorxiv.org [biorxiv.org]
Application Notes: Utilizing KSCM-1 to Elucidate Sigma-1 Receptor Protein-Protein Interactions
Introduction
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM).[1][2][3] It is involved in a wide array of cellular functions, including calcium homeostasis, ion channel regulation, and cellular stress responses, primarily through its interactions with other proteins.[1][4][5] The diverse interactome of S1R underscores its importance as a therapeutic target for various neurological and psychiatric disorders.[5][6][7] KSCM-1 is a selective S1R ligand, and understanding its effect on the S1R interactome is crucial for elucidating its mechanism of action and therapeutic potential.
This compound: A Selective Sigma-1 Receptor Ligand
This compound is a potent and selective ligand for the sigma-1 receptor, exhibiting a high binding affinity.[8] Its selectivity for S1R over the sigma-2 subtype and other receptors makes it a valuable tool for specifically probing S1R function.[8] By acting as an agonist or antagonist (the specific function may require experimental determination), this compound can be used to modulate the conformation of S1R, thereby influencing its interactions with partner proteins. This modulation can be investigated using various biochemical and biophysical techniques to map the S1R interactome and understand the functional consequences of ligand binding.
Key Sigma-1 Receptor Interacting Proteins
The S1R has been shown to interact with a variety of proteins, influencing their function. These interactions are often dependent on the conformational state of the S1R, which can be modulated by ligands. Under resting conditions, S1R is often associated with the chaperone BiP (also known as GRP78).[1][2] Upon stimulation by agonists or under conditions of ER stress, S1R can dissociate from BiP and translocate to interact with other client proteins.[1]
| Interacting Protein/Family | Cellular Location | Functional Consequence of Interaction | Reference |
| BiP (GRP78) | Endoplasmic Reticulum | S1R is kept in an inactive state. Dissociation upon agonist binding allows S1R to interact with other proteins. | [1][2] |
| Voltage-gated Ion Channels (Na+, K+, Ca2+) | Plasma Membrane | Modulation (inhibition or enhancement) of channel activity. | [1][9] |
| NMDA Receptors | Plasma Membrane | Enhancement of receptor activity.[1] Direct interaction has been demonstrated.[9] | [1][9] |
| Dopamine D1 Receptors | Plasma Membrane | Modulation of receptor function through direct protein-protein interaction. | [1] |
| Inositol 1,4,5-trisphosphate (IP3) Receptors | Endoplasmic Reticulum | Modulation of calcium signaling. | [2][6] |
| Rac1-GTPase | Mitochondria | Forms a complex with S1R in mitochondrial membranes. | [6] |
| Emerin | Nuclear Envelope | S1R can translocate to the nuclear envelope and interact with emerin, potentially regulating gene transcription. | [10] |
Experimental Protocols
The following protocols describe key methodologies to investigate the effect of this compound on S1R protein-protein interactions.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify this compound-Modulated S1R Interactions
This protocol details the co-immunoprecipitation of S1R to identify interacting proteins in the presence and absence of this compound.
A. Cell Culture and Treatment
-
Culture cells expressing endogenous or tagged S1R to approximately 80-90% confluency.
-
Treat cells with this compound at a predetermined optimal concentration and for a specific duration. Include a vehicle-treated control group.
B. Cell Lysis
-
Harvest cells by centrifugation.[11]
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) to preserve protein-protein interactions.[12][13]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
C. Pre-clearing the Lysate (Optional but Recommended)
-
Add Protein A/G agarose (B213101) or magnetic beads to the supernatant.[13][14]
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[14]
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.[14]
D. Immunoprecipitation
-
Add a primary antibody specific for S1R to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody from the same host species.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.[11]
-
Incubate for 2-4 hours at 4°C with gentle rotation.
E. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[14][15]
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[15]
F. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against known or suspected S1R interacting partners.
-
For discovery of novel interactors, eluted proteins can be identified by mass spectrometry.
Co-Immunoprecipitation Workflow
Protocol 2: Fluorescence Resonance Energy Transfer (FRET) to Validate Direct Interactions
FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules, making it ideal for confirming direct protein-protein interactions within living cells.[16][17][18]
A. Plasmid Construction and Cell Transfection
-
Construct expression plasmids for S1R and a putative interacting protein (Protein X) fused to a FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) fluorophore, respectively.
-
Transfect the appropriate host cells with the S1R-donor and Protein X-acceptor plasmids.
B. Cell Culture and Treatment
-
Culture the transfected cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with this compound or a vehicle control.
C. FRET Microscopy
-
Perform FRET imaging using a confocal or widefield fluorescence microscope equipped for FRET analysis.[16]
-
Acquire images in three channels:
-
Donor channel (excite donor, detect donor emission).
-
Acceptor channel (excite acceptor, detect acceptor emission).
-
FRET channel (excite donor, detect acceptor emission).[16]
-
-
A common method is acceptor photobleaching, where the acceptor is selectively photobleached, and an increase in donor fluorescence is measured, indicating FRET.[16]
D. Data Analysis
-
Calculate FRET efficiency. In acceptor photobleaching, FRET efficiency (E) is calculated as: E = (Donor_post-bleach - Donor_pre-bleach) / Donor_post-bleach
-
Compare the FRET efficiency between this compound-treated and vehicle-treated cells to determine if this compound modulates the interaction between S1R and Protein X.
Principle of FRET for S1R Interactions
Data Presentation
Quantitative data from these experiments should be summarized to facilitate comparison.
Table 2: this compound Modulation of S1R-Protein X Interaction (Hypothetical FRET Data)
| Treatment | N | Average FRET Efficiency (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle | 30 | 10.2 | 2.5 | - |
| This compound (100 nM) | 30 | 25.8 | 4.1 | < 0.001 |
| S1R Antagonist (e.g., BD1047) | 30 | 9.8 | 2.3 | > 0.05 |
Table 3: this compound Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Sigma-1 | 27.5 nM | [8] |
This structured approach, combining biochemical and biophysical methods, will enable researchers to effectively use this compound as a tool to dissect the complex protein-protein interaction network of the sigma-1 receptor, providing valuable insights for drug development and a deeper understanding of S1R biology.
References
- 1. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 10. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Immunoprecipitation Procedure [sigmaaldrich.com]
- 16. Fluorescence Resonance Energy Transfer | Core Facilities, Göteborgs universitet [gu.se]
- 17. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Methodologies for Evaluating the Therapeutic Potential of KSCM-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the therapeutic potential of KSCM-1, a selective sigma-1 receptor (S1R) ligand. The following protocols and methodologies are based on established techniques for characterizing S1R ligands and are intended to guide researchers in the systematic assessment of this compound's efficacy and mechanism of action.
Introduction to this compound and the Sigma-1 Receptor
This compound is a selective ligand for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] The S1R is implicated in a variety of cellular processes, including the modulation of calcium signaling, regulation of ion channels, and response to cellular stress.[2][3] Consequently, S1R ligands are being investigated for their therapeutic potential in a range of disorders, including neurodegenerative diseases, cancer, and pain.[4][5][6] These notes outline a multi-tiered approach to characterize the therapeutic utility of this compound, encompassing in vitro characterization, cellular functional assays, and in vivo efficacy studies.
Data Presentation: Summary of Quantitative Data
The following tables are templates for summarizing key quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Ligand | Target | Ki (nM) | Selectivity (S1R vs S2R) |
| This compound | Sigma-1 Receptor | 27.5 | >19-fold |
| Sigma-2 Receptor | 528 | ||
| Other Receptors | >1000 |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Endpoint | EC50 / IC50 (µM) |
| Cell Viability | e.g., SH-SY5Y (Neuroblastoma) | % Viability | |
| e.g., A549 (Lung Carcinoma) | % Viability | ||
| Neurite Outgrowth | PC12 | Neurite Length (µm) | |
| Calcium Flux | SH-SY5Y | Fluorescence Intensity | |
| Mitochondrial Respiration | A549 | Oxygen Consumption Rate |
Table 3: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | % MPE (Maximum Possible Effect) |
| Vehicle | - | |||
| This compound | ||||
| Positive Control |
Table 4: In Vivo Efficacy of this compound in a Xenograft Cancer Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) - Day 0 | Tumor Volume (mm³) - Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | |||
| This compound | ||||
| Standard-of-Care |
Experimental Protocols
In Vitro Characterization
1.1. Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Materials:
-
HEK-293 cells transiently or stably expressing human sigma-1 receptor.
-
--INVALID-LINK---pentazocine (radioligand).
-
Haloperidol (B65202) (for non-specific binding).
-
Binding buffer (50 mM Tris-HCl, pH 8.0).
-
This compound stock solution.
-
96-well plates.
-
Scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK-293 cells expressing the sigma-1 receptor.
-
In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add the cell membrane preparation to each well.
-
Incubate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Cellular Functional Assays
2.1. Cell Viability Assay
This assay assesses the effect of this compound on the viability of cancer and neuronal cell lines.
-
Materials:
-
Relevant cell lines (e.g., A549 lung carcinoma, SH-SY5Y neuroblastoma).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT or resazurin-based cell viability reagent.
-
96-well plates.
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or EC₅₀.
-
2.2. Calcium Flux Assay
This protocol measures the ability of this compound to modulate intracellular calcium levels, a key function of the sigma-1 receptor.[2]
-
Materials:
-
SH-SY5Y cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Ionomycin (B1663694) (positive control).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Protocol:
-
Plate SH-SY5Y cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.
-
After a period of stabilization, add a calcium ionophore like ionomycin to determine the maximum fluorescence.
-
Analyze the kinetic data to determine the effect of this compound on intracellular calcium mobilization.
-
In Vivo Efficacy Models
3.1. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
This model evaluates the analgesic potential of this compound in a rodent model of neuropathic pain.
-
Materials:
-
Sprague-Dawley rats.
-
Anesthetics.
-
Surgical instruments.
-
Von Frey filaments.
-
This compound formulation for in vivo administration.
-
-
Protocol:
-
Induce chronic constriction injury in one sciatic nerve of the rats under anesthesia.
-
Allow the animals to recover and for neuropathic pain to develop (typically 7-14 days).
-
Measure the baseline mechanical allodynia using Von Frey filaments.
-
Administer this compound or vehicle to the animals.
-
Measure the paw withdrawal threshold at various time points post-administration.
-
Calculate the percentage of the maximum possible effect (%MPE) to quantify the analgesic effect.
-
3.2. Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human cancer cell line (e.g., A549).
-
Matrigel.
-
Calipers for tumor measurement.
-
This compound formulation for in vivo administration.
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment groups (vehicle, this compound, standard-of-care).
-
Administer the treatments according to the desired schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition for each treatment group.
-
Mandatory Visualizations
Caption: General signaling pathway of the Sigma-1 Receptor upon agonist binding.
Caption: Proposed experimental workflow for the evaluation of this compound.
References
- 1. sigma1europe.eu [sigma1europe.eu]
- 2. In vitro models to study natural killer cell dynamics in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of idecabtagene vicleucel in patients with relapsed-refractory multiple myeloma not meeting the KarMMa-1 trial eligibility criteria: A real-world multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: KSCM-1 in High-Throughput Screening for Sigma-1 Receptor Ligand Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular signaling and homeostasis, and its modulation has been implicated in a variety of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2] This makes the S1R an attractive target for therapeutic intervention. KSCM-1 is a potent and selective ligand for the sigma-1 receptor, exhibiting a high binding affinity (Ki of 27.5 nM) and selectivity over the sigma-2 receptor and other non-sigma receptors.[1][3] These properties make this compound an excellent tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel S1R modulators.
This document provides detailed protocols and application notes for the use of this compound in a competitive binding HTS assay to screen for new chemical entities targeting the sigma-1 receptor.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is involved in a complex network of cellular signaling. Upon ligand binding, it can dissociate from its chaperone partner, BiP, and interact with various client proteins, including ion channels and kinases. This interaction can modulate intracellular calcium signaling, a key aspect of its function. The diagram below illustrates a simplified representation of the S1R signaling pathway.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Application: Competitive Binding HTS Assay
A competitive radioligand binding assay is a robust and widely used method in HTS for identifying compounds that bind to a specific receptor. In this assay, a constant concentration of a radiolabeled ligand ([³H]-pentazocine, a known S1R ligand) is incubated with a source of the sigma-1 receptor (e.g., cell membranes). Test compounds are then added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a decrease in signal indicates that the test compound has displaced the radioligand. This compound is used as a positive control and reference compound due to its high affinity and selectivity.
Quantitative Data Summary
The following table presents hypothetical data for this compound and two fictional "hit" compounds identified from a screen, demonstrating their binding affinities for the sigma-1 receptor.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | % Inhibition at 10 µM |
| This compound (Reference) | 50.2 | 27.5 | 98% |
| Hit Compound A | 125.8 | 69.0 | 92% |
| Hit Compound B | 450.3 | 247.1 | 75% |
Experimental Protocol: HTS Competitive Binding Assay
Materials and Reagents:
-
This compound: Stock solution (10 mM in DMSO)
-
[³H]-(+)-Pentazocine: Specific activity 30-60 Ci/mmol
-
Membrane Preparation: Cell membranes from HEK293 cells overexpressing human sigma-1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Compound Library: Test compounds dissolved in DMSO
-
Scintillation Cocktail
-
96-well Filter Plates: GF/B filters
-
Scintillation Counter
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 96-well plate. For control wells, dispense 1 µL of DMSO (total binding) or 1 µL of Haloperidol (non-specific binding).
-
-
Reagent Preparation:
-
Prepare the radioligand solution by diluting [³H]-(+)-pentazocine in assay buffer to a final concentration of 2 nM.
-
Prepare the membrane suspension by diluting the membrane preparation in assay buffer to a final concentration of 20 µg of protein per well.
-
-
Assay Incubation:
-
Add 50 µL of the membrane suspension to each well of the compound plate.
-
Add 50 µL of the radioligand solution to each well. The final assay volume is 101 µL.
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)) where CPM_sample is the counts per minute in the presence of the test compound, CPM_nsb is the non-specific binding, and CPM_total is the total binding.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.
HTS Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening assay described above.
Caption: High-Throughput Screening Experimental Workflow.
References
Application Notes and Protocols: In Vitro Characterization of KSCM-1, a Sigma-1 Receptor Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KSCM-1 is a selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Unlike G-protein coupled receptors (GPCRs), the sigma-1 receptor does not directly couple to G-proteins or initiate classical second messenger cascades.[2] Consequently, standard in vitro assays for GPCRs, such as cAMP accumulation or β-arrestin recruitment, are not suitable for determining the functional activity of sigma-1 receptor ligands. The agonist versus antagonist profile of a sigma-1 receptor ligand is typically characterized by its ability to modulate the receptor's interaction with other proteins and its oligomeric state.[3][4]
This document provides detailed protocols for a panel of in vitro assays designed to determine the binding affinity and functional profile of this compound as a potential sigma-1 receptor agonist or antagonist. The described assays are:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Sigma-1 Receptor-BiP Dissociation Assay: A functional assay to measure the ability of this compound to induce the dissociation of the sigma-1 receptor from the Binding immunoglobulin Protein (BiP), a key event in receptor activation.[5][6]
-
Sigma-1 Receptor Oligomerization Assay: A functional assay to assess the effect of this compound on the oligomeric state of the sigma-1 receptor.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[7][8]
Data Presentation:
| Compound | Ki (nM) for σ1R |
| This compound | 27.5 |
| (+)-Pentazocine (Control Agonist) | 3.5 |
| Haloperidol (B65202) (Control Antagonist) | 4.2 |
Note: The data presented here are hypothetical and for illustrative purposes only.
Experimental Protocol:
Materials:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[7]
-
[3H]-(+)-Pentazocine (radioligand).[7]
-
This compound (test compound).
-
(+)-Pentazocine (unlabeled, for non-specific binding).
-
Haloperidol (unlabeled, for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of this compound.
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of unlabeled (+)-pentazocine or haloperidol (e.g., 10 µM).
-
Incubate the plate at 37°C for 120 minutes.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Sigma-1 Receptor-BiP Dissociation Assay
This functional assay measures the ability of a ligand to induce the dissociation of the sigma-1 receptor from its chaperone, BiP. Agonists typically promote this dissociation, while antagonists may block the agonist-induced dissociation.[5][6]
Data Presentation:
| Compound (10 µM) | σ1R-BiP Interaction (% of Vehicle) |
| This compound | 45% |
| (+)-Pentazocine (Control Agonist) | 40% |
| Haloperidol (Control Antagonist) | 98% |
| This compound + (+)-Pentazocine | 75% |
Note: The data presented here are hypothetical and for illustrative purposes only.
Experimental Protocol (based on NanoBiT Technology):
Materials:
-
HEK293 cells co-transfected with constructs for σ1R-LgBiT and SmBiT-BiP.
-
This compound (test compound).
-
(+)-Pentazocine (control agonist).
-
Haloperidol (control antagonist).
-
Opti-MEM (or other suitable cell culture medium).
-
Nano-Glo® Live Cell Reagent.
-
Luminometer.
Procedure:
-
Seed the co-transfected HEK293 cells in a white, opaque 96-well plate and culture overnight.
-
Replace the culture medium with Opti-MEM.
-
Prepare serial dilutions of this compound, (+)-pentazocine, and haloperidol in Opti-MEM.
-
Agonist Mode: Add the test compounds to the cells and incubate for 10-30 minutes at 37°C.
-
Antagonist Mode: Pre-incubate the cells with the test compounds for 15 minutes, then add a known agonist (e.g., (+)-pentazocine) and incubate for a further 10-30 minutes.
-
Add Nano-Glo® Live Cell Reagent to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
A decrease in luminescence indicates dissociation of the σ1R-BiP complex.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the luminescence signal against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathway Diagram:
Caption: Sigma-1 Receptor-BiP Signaling.
Sigma-1 Receptor Oligomerization Assay
This assay assesses the effect of a ligand on the oligomeric state of the sigma-1 receptor. Agonists may promote the formation of lower-order oligomers (monomers/dimers), while antagonists may stabilize higher-order oligomers.[3][4][9]
Data Presentation:
| Compound (10 µM) | BRET Ratio Change | Interpretation |
| This compound | Decrease | Promotes lower-order oligomers (Agonist-like) |
| (+)-Pentazocine (Control Agonist) | Decrease | Promotes lower-order oligomers |
| Haloperidol (Control Antagonist) | Increase | Stabilizes higher-order oligomers |
Note: The data presented here are hypothetical and for illustrative purposes only.
Experimental Protocol (based on BRET):
Materials:
-
HEK293 cells co-transfected with σ1R-Rluc8 and σ1R-YFP constructs.
-
This compound (test compound).
-
(+)-Pentazocine (control agonist).
-
Haloperidol (control antagonist).
-
Coelenterazine (B1669285) h (BRET substrate).
-
BRET-compatible plate reader.
Procedure:
-
Seed the co-transfected cells in a white, opaque 96-well plate.
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for 30 minutes at 37°C.
-
Add coelenterazine h to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 530 nm for YFP) using a BRET plate reader.
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc8 emission).
-
An increase in the BRET ratio suggests an increase in receptor oligomerization (antagonist-like effect).
-
A decrease in the BRET ratio suggests a decrease in receptor oligomerization (agonist-like effect).
-
Plot the change in BRET ratio against the logarithm of the compound concentration.
Logical Relationship Diagram:
Caption: this compound Effect on σ1R Oligomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptors are present in monomeric and oligomeric forms in living cells in the presence and absence of ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting KSCM-1 solubility issues in aqueous solutions.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with the novel kinase inhibitor, KSCM-1, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily attributed to its physicochemical properties. These include a high molecular weight, significant lipophilicity (hydrophobicity), and a stable crystalline structure. For a substance to dissolve, the energy required to break the bonds between this compound molecules (solute-solute) and between water molecules (solvent-solvent) must be overcome by the energy released upon forming new bonds between this compound and water molecules (solute-solvent). With this compound, the former energies are substantially higher than the latter, leading to poor dissolution in water.
Q2: I'm seeing immediate precipitation when I add my this compound stock solution to my aqueous buffer. What should I do first?
A2: Immediate precipitation indicates that the concentration of this compound in your aqueous buffer exceeds its solubility limit. The first step is to confirm the intrinsic solubility of this compound in your specific buffer system. If the required concentration for your experiment is above this intrinsic solubility, you will need to employ solubility enhancement techniques. A common initial strategy is to reduce the final concentration of this compound in the aqueous solution.
Q3: Is it acceptable to use organic solvents to dissolve this compound?
A3: Yes, using a water-miscible organic co-solvent is a standard and often necessary approach for dissolving poorly water-soluble compounds like this compound.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions. However, it is crucial to keep the final concentration of the organic solvent in your aqueous working solution as low as possible (typically <1% v/v) to avoid potential toxicity to cells or interference with your assay.[3]
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A4: Yes, pH can significantly impact the solubility of ionizable compounds.[4][5] this compound is a weakly acidic compound. Therefore, increasing the pH of the aqueous buffer above its pKa will lead to its ionization, and the resulting salt form is generally more soluble in water. It is recommended to experimentally determine the optimal pH for this compound solubility in your buffer system.
Q5: My this compound solution is clear at first but precipitates over time. What could be the cause?
A5: This phenomenon, known as "crashing out," often occurs when a supersaturated solution is prepared. This can happen when a DMSO stock is diluted into an aqueous buffer. Although initially clear, the solution is thermodynamically unstable, and the compound will eventually precipitate. To mitigate this, you can try preparing a fresh dilution immediately before use, reducing the final concentration, or incorporating solubility-enhancing excipients like surfactants or cyclodextrins.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer
Possible Cause: The concentration of this compound is above its intrinsic aqueous solubility.
Solutions:
-
Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer to reach the desired final concentration. Critically, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
Gentle Heating: Warming the solution to 37°C may aid in dissolution. However, ensure that this compound is stable at this temperature for the duration of your experiment.
-
Sonication: Use a bath sonicator to break up aggregates and facilitate dissolution.[1]
Issue 2: this compound Precipitates Upon Dilution from DMSO Stock
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous buffer, or the percentage of DMSO is too low to maintain solubility.
Solutions:
-
Optimize Co-Solvent Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility.[5]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[3][6]
Quantitative Data Summary
The following tables provide a summary of this compound solubility in various solvent systems.
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 1.5 ± 0.3 |
| PBS (pH 8.5) | 25 | 12.8 ± 1.1 |
| 10% DMSO in PBS (pH 7.4) | 25 | 75.4 ± 5.2 |
| 1% Tween® 80 in PBS (pH 7.4) | 25 | 45.6 ± 3.9 |
| 5% HP-β-CD in PBS (pH 7.4) | 25 | 152.1 ± 10.7 |
Table 1: Equilibrium solubility of this compound in different solvent systems.
| Co-solvent | Final Concentration (v/v) | This compound Solubility (µM) |
| DMSO | 0.1% | 2.5 |
| DMSO | 0.5% | 15 |
| DMSO | 1.0% | 40 |
| Ethanol | 0.1% | 1.8 |
| Ethanol | 0.5% | 10 |
| Ethanol | 1.0% | 28 |
Table 2: Effect of co-solvent concentration on this compound solubility in PBS (pH 7.4).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh 5 mg of this compound powder (MW = 450.5 g/mol ).
-
Add 1110 µL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 2-5 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution using HP-β-Cyclodextrin
-
Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.
-
While vortexing the HP-β-CD solution, slowly add the required volume of your this compound DMSO stock solution to achieve the final desired concentration.
-
Continue to vortex for an additional 1-2 minutes to ensure complete formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KSCM-1 Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of KSCM-1 for your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective sigma-1 receptor (σ1R) ligand with a high affinity (Ki of 27.5 nM).[1] The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses. This compound, as a ligand, is expected to modulate these downstream signaling pathways.
Q2: Has this compound been previously studied in vivo? What is a recommended starting dose?
A2: To date, there is a lack of publicly available preclinical studies detailing specific in vivo dosages for this compound. However, in vivo studies on other novel N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in rats have utilized a dose of 15 mg/kg.[2] This can serve as a potential starting point for dose-range finding studies. It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and experimental endpoint.
Q3: What is the most appropriate route of administration for this compound in mice?
A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for small molecules in mice include:
-
Intraperitoneal (IP): Offers rapid absorption and systemic distribution.
-
Oral (PO): Mimics the clinical route for many drugs but bioavailability can be a concern.
-
Intravenous (IV): Provides immediate and complete bioavailability.
-
Subcutaneous (SC): Results in slower, more sustained absorption.
Given the lack of specific data for this compound, the selection of the route should be guided by the experimental goals and the physicochemical properties of the formulated compound.
Q4: this compound is likely to have poor aqueous solubility. How can I formulate it for in vivo administration?
A4: Due to its chemical structure, this compound is predicted to have low water solubility. A common strategy for formulating hydrophobic compounds for in vivo studies involves using a co-solvent system. A widely used vehicle for IP injections is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline. It is crucial to keep the percentage of DMSO low (ideally under 10%) to avoid toxicity.
Troubleshooting Guides
Formulation and Administration Issues
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation or upon injection. | Poor aqueous solubility of the compound. | - Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in your vehicle. - Prepare the formulation fresh before each use. - Consider alternative formulation strategies such as using cyclodextrins to enhance solubility. |
| Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur). | Vehicle toxicity or high dose of this compound. | - Include a vehicle-only control group to assess the tolerability of the formulation. - Reduce the concentration of DMSO in the vehicle. - Lower the dose of this compound and perform a thorough dose-escalation study to determine the MTD. |
| Inconsistent experimental results between animals. | Inaccurate dosing due to precipitation or poor formulation stability. Improper injection technique. | - Ensure the formulation is a homogenous solution or a stable suspension before each injection. - Standardize the injection procedure and ensure all personnel are adequately trained. - Vortex the solution immediately before drawing it into the syringe. |
| Difficulty in achieving desired therapeutic effect. | Insufficient dosage or poor bioavailability with the chosen administration route. | - Increase the dose of this compound, being mindful of potential toxicity. - Consider a different route of administration that may offer better bioavailability (e.g., IV instead of PO). - Perform pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound (Intraperitoneal Administration)
-
Animal Model: Select a suitable mouse strain for your study (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare a stock solution of this compound in 100% DMSO. For dosing, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The final dosing solution should be prepared by adding the this compound stock solution to the vehicle to achieve the desired concentrations.
-
Dose Escalation:
-
Start with a low dose (e.g., 5 mg/kg) and escalate to higher doses (e.g., 15 mg/kg, 30 mg/kg, 50 mg/kg) in different groups of mice (n=3-5 per group).
-
Administer a single IP injection.
-
-
Monitoring:
-
Closely monitor the animals for any signs of toxicity, including changes in weight, behavior, and physical appearance, for at least 7 days post-injection.
-
Record all observations systematically.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This information will guide the dose selection for subsequent efficacy studies.
Quantitative Data Summary
Table 1: Suggested Starting Dose Ranges for this compound In Vivo Studies in Mice
| Route of Administration | Suggested Starting Dose Range (mg/kg) | Vehicle Example | Notes |
| Intraperitoneal (IP) | 5 - 30 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Based on data from structurally related compounds and general practice. Dose-finding study is essential. |
| Oral (PO) | 10 - 50 | 0.5% Carboxymethylcellulose (CMC) in water | Higher doses may be required due to potential for lower bioavailability. |
| Intravenous (IV) | 1 - 10 | 5% DMSO, 95% Saline | Lower doses are recommended due to direct systemic exposure. Ensure complete solubilization to prevent embolism. |
| Subcutaneous (SC) | 5 - 40 | 10% DMSO, 40% PEG300, 50% Saline | Slower absorption may allow for higher tolerated doses compared to IP. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antihyperlipidemic activity of a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating KSCM-1 in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with KSCM-1, a selective sigma-1 receptor ligand. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help avoid common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and application of this compound in a laboratory setting.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound not dissolving properly? | This compound has low aqueous solubility. Improper solvent or storage may be the issue. | This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, keep the powder at -20°C for up to 3 years and the DMSO stock solution at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] |
| I'm observing high variability between my experimental replicates. | Inconsistent sample handling, incomplete solubilization of this compound, or instability in the cell culture medium could be contributing factors. | Ensure complete dissolution of the this compound stock before further dilution. When preparing working solutions, vortex thoroughly. For long-term experiments, consider refreshing the media with newly diluted this compound at regular intervals as small molecules can degrade in culture media over time. Use low-protein-binding plates and pipette tips to minimize compound loss due to adsorption. |
| My cells are showing signs of cytotoxicity (e.g., rounding, detachment). | The concentration of this compound may be too high, or the solvent (DMSO) concentration could be toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| I'm not observing the expected biological effect. | The concentration of this compound may be too low. The sigma-1 receptor may not be expressed in your cell line of choice. The compound may have degraded. | Confirm the expression of the sigma-1 receptor in your cell line using techniques like Western blot or qPCR. Perform a dose-response experiment with a wide concentration range (e.g., nanomolar to low micromolar) to determine the effective concentration for your assay. Always use freshly prepared dilutions from a properly stored stock solution. |
| How can I be sure the observed effects are specific to sigma-1 receptor modulation and not off-target effects? | High concentrations of any small molecule can lead to off-target effects. The benzofuran-2-carboxamide (B1298429) scaffold, to which this compound belongs, has been associated with other biological activities at higher concentrations.[2] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. If available, use a structurally related but inactive control compound. To confirm the involvement of the sigma-1 receptor, consider using a sigma-1 receptor antagonist as a control or performing experiments in cells with sigma-1 receptor knockdown or knockout. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. It is important to note that optimal concentrations for cell-based assays are highly dependent on the specific cell line, assay duration, and endpoint being measured. Therefore, it is crucial to perform a dose-response experiment for your specific experimental setup.
| Parameter | Value | Source(s) |
| Binding Affinity (Ki) for Sigma-1 Receptor | 27.5 nM | [1][3][4] |
| Binding Affinity (Ki) for Sigma-2 Receptor | 528 nM | [1] |
| Selectivity | ~19-fold for Sigma-1 over Sigma-2 | [4] |
| Recommended Starting Concentration Range for Cell-Based Assays | 10 nM - 10 µM (perform dose-response) | General guidance |
| Potential Cytotoxic Concentration | Cell line and assay dependent, determine experimentally | General guidance |
Signaling Pathway and Experimental Workflow Diagrams
To facilitate a deeper understanding of this compound's mechanism of action and its application in experiments, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow.
Caption: Sigma-1 Receptor Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for this compound.
Key Experimental Protocols
Below are detailed methodologies for essential experiments when working with this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate concentrations of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure thorough mixing at each dilution step.
-
Use the working solutions immediately.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration range at which this compound affects cell viability and to identify a non-toxic working concentration.
Materials:
-
Your cell line of interest
-
96-well clear-bottom cell culture plates
-
This compound working solutions at various concentrations
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Include a "cells only" control (medium without DMSO or this compound).
-
Treat cells in triplicate for each condition.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) if applicable.
-
Protocol 3: Sigma-1 Receptor/BiP Dissociation Assay (Immunoprecipitation-Western Blot)
Objective: To assess the functional activity of this compound by measuring its ability to induce the dissociation of the sigma-1 receptor from the binding immunoglobulin protein (BiP).
Materials:
-
Cell line expressing the sigma-1 receptor
-
This compound working solutions
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-sigma-1 receptor, anti-BiP, and appropriate secondary antibodies
-
Protein A/G agarose (B213101) beads
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-sigma-1 receptor antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-BiP antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence reagent.
-
-
Data Analysis:
-
Analyze the intensity of the BiP band in the immunoprecipitated samples. A decrease in the BiP band in the this compound-treated samples compared to the vehicle control indicates dissociation of the sigma-1R/BiP complex, confirming the functional activity of this compound.
-
As a control, perform a Western blot on the input lysates to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent off-target effects of KSCM-1 in experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing KSCM-1, a selective sigma-1 receptor ligand, in your experiments. Our resources are designed to help you mitigate potential off-target effects and ensure the validity of your results through comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is this compound and what is its primary target?
This compound is a selective sigma-1 (σ1) receptor ligand with a high binding affinity, exhibiting a Ki of 27.5 nM. It shows greater selectivity for the sigma-1 receptor over the sigma-2 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.
Q2: What are off-target effects and why should I be concerned when using this compound?
Q3: I'm observing a cellular phenotype with this compound. How can I be sure it's an on-target effect?
Distinguishing on-target from off-target effects is crucial for data integrity. Here are several strategies to validate your findings:
-
Use a Structurally Unrelated Sigma-1 Ligand: Employ another well-characterized sigma-1 receptor ligand with a different chemical scaffold. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown or Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the sigma-1 receptor (SIGMAR1 gene) in your experimental system. If the phenotype induced by this compound is diminished or absent in these cells, it strongly suggests an on-target mechanism.
-
Inactive Control Compound: Synthesize or obtain a structurally similar analog of this compound that has been shown to have low or no affinity for the sigma-1 receptor. If this inactive analog does not produce the same phenotype, it helps to rule out effects related to the chemical scaffold itself.
-
Dose-Response Analysis: A hallmark of a specific drug-target interaction is a clear dose-response relationship. The observed effect should correlate with the known binding affinity of this compound for the sigma-1 receptor.
Q4: At what concentration should I use this compound in my experiments to minimize off-target effects?
It is critical to use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins. We recommend performing a dose-response curve to determine the optimal concentration for your specific assay.
Q5: What if I suspect this compound has off-target effects in my system? How can I identify them?
Identifying potential off-targets requires a systematic approach:
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Panel Screening: Screen this compound against a commercially available panel of receptors, ion channels, and enzymes. This can provide a broad overview of its selectivity profile.
-
Proteomic Approaches: Techniques like chemical proteomics can be used to pull down binding partners of this compound from cell lysates, allowing for the identification of both on-target and off-target interactions.
Data Presentation
Due to the limited publicly available data on the comprehensive off-target profile of this compound, we provide the following tables as templates for researchers to organize their experimental findings.
Table 1: Known and Experimentally Determined Binding Affinities of this compound
| Target | Binding Affinity (Ki in nM) | Method | Reference/Internal Data |
| On-Target | |||
| Sigma-1 Receptor | 27.5 | Radioligand Binding Assay | Marriott, K. S. C., et al. (2012) |
| Sigma-2 Receptor | >1000 (example value) | Radioligand Binding Assay | User-determined |
| Potential Off-Targets | |||
| User-defined Target 1 | User-determined value | User-defined method | User-determined |
| User-defined Target 2 | User-determined value | User-defined method | User-determined |
Table 2: Recommended Concentration Ranges for this compound Experiments
| Assay Type | Recommended Starting Concentration Range | Notes |
| In vitro (e.g., binding assays) | 1 nM - 100 nM | Based on the known Ki value. |
| Cell-based (e.g., signaling assays) | 10 nM - 1 µM | The optimal concentration should be determined empirically. |
| In vivo | To be determined | Requires pharmacokinetic and pharmacodynamic studies. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target effects of this compound and investigate potential off-target interactions.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor and potential off-targets.
Materials:
-
Cell membranes expressing the sigma-1 receptor (or other target of interest).
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor).
-
This compound.
-
Assay buffer.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with the sigma-1 receptor in intact cells.
Materials:
-
Cells expressing the sigma-1 receptor.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Lysis buffer.
-
Equipment for Western blotting.
-
Antibody against the sigma-1 receptor.
Methodology:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble sigma-1 receptor at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: siRNA-mediated Knockdown of Sigma-1 Receptor
Objective: To determine if the cellular phenotype observed with this compound is dependent on the presence of the sigma-1 receptor.
Materials:
-
Cells of interest.
-
siRNA targeting the SIGMAR1 gene.
-
Non-targeting control siRNA.
-
Transfection reagent.
-
This compound.
-
Assay reagents to measure the phenotype of interest.
Methodology:
-
Transfect cells with either SIGMAR1 siRNA or a non-targeting control siRNA.
-
Allow sufficient time for the knockdown of the sigma-1 receptor protein (typically 48-72 hours).
-
Confirm the knockdown efficiency by Western blot or qPCR.
-
Treat both the knockdown and control cells with this compound at the desired concentration.
-
Measure the cellular phenotype of interest.
-
A significant reduction or absence of the this compound-induced phenotype in the SIGMAR1 knockdown cells compared to the control cells indicates an on-target effect.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Workflow for Investigating Off-Target Effects.
Technical Support Center: Optimizing Incubation Time for KSCM-1 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of KSCM-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the Kinase Suppressor of Ras 1 (KSR1). KSR1 is a scaffold protein that plays a critical role in the Ras-MAPK signaling pathway by facilitating the assembly of the core kinase cascade components: RAF, MEK, and ERK.[1][2] By binding to KSR1, this compound disrupts this scaffolding function, which in turn prevents the efficient phosphorylation and activation of MEK and ERK.[3] This leads to the attenuation of downstream signaling that promotes cell proliferation and survival, making KSR1 an attractive target in cancers with aberrant Ras-MAPK pathway activation.[4][5]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The optimal incubation time for this compound is critical for obtaining accurate and reproducible data. The timing of downstream signaling events can vary, with some effects being rapid and transient, while others are more sustained. For instance, inhibition of ERK phosphorylation might be detectable within a few hours, whereas phenotypic outcomes like decreased cell viability may require a longer exposure of 48 to 72 hours. Furthermore, prolonged incubation could lead to compound degradation or the activation of compensatory signaling pathways. Therefore, a time-course experiment is essential to determine the ideal window for observing the desired biological effect.
Q3: What are the expected downstream effects of this compound treatment?
A3: As an inhibitor of the KSR1 scaffold, this compound is expected to decrease the phosphorylation of MEK and ERK, the key downstream kinases in the Ras-MAPK cascade.[6] Consequently, this should lead to reduced activity of transcription factors targeted by ERK. Phenotypically, effective this compound treatment in sensitive cancer cell lines is expected to result in decreased cell proliferation, cell cycle arrest, and potentially apoptosis.[7]
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is recommended to establish the half-maximal inhibitory concentration (IC50) for your specific cell model. It is advisable to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) and assess a key downstream marker, such as the level of phosphorylated ERK (p-ERK), by Western blot.
This compound Signaling Pathway
Caption: this compound inhibits the KSR1 scaffold, disrupting the Ras-MAPK pathway.
Data Presentation: Optimizing this compound Incubation Time
The following tables summarize recommended starting points for this compound concentration and incubation times for different assays.
Table 1: Recommended this compound Concentration and Incubation Times for Signaling Studies
| Assay Type | Downstream Target | Recommended Concentration Range | Recommended Incubation Time |
| Western Blot | p-MEK, p-ERK | 1 - 10 x IC50 | 2, 6, 12, 24 hours |
| Immunofluorescence | Subcellular localization of ERK | 1 - 5 x IC50 | 1, 4, 8 hours |
Table 2: Recommended this compound Concentration and Incubation Times for Phenotypic Assays
| Assay Type | Endpoint | Recommended Concentration Range | Recommended Incubation Time |
| Cell Viability (MTT/CCK-8) | Reduced cell proliferation | 0.1 - 100 x IC50 | 48, 72, 96 hours |
| Apoptosis Assay (Caspase-3/7) | Increased apoptosis | 1 - 10 x IC50 | 24, 48 hours |
| Cell Cycle Analysis | G1/S or G2/M arrest | 1 - 10 x IC50 | 24, 48 hours |
Experimental Protocols
Protocol 1: Time-Course Analysis of ERK Phosphorylation by Western Blot
This protocol details how to determine the optimal incubation time for this compound to inhibit ERK phosphorylation.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, replace growth media with serum-free or low-serum media for 12-24 hours before treatment.
-
This compound Treatment: Treat cells with a fixed concentration of this compound (e.g., 5x IC50). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, place the plate on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
-
Analysis: Quantify band intensities. The optimal incubation time is the point at which the ratio of p-ERK to total ERK is maximally reduced.[8]
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability over time.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48, 72, and 96 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 at each time point.
Troubleshooting Guide
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Common Issues
Issue 1: No decrease in p-ERK levels after this compound treatment.
-
Possible Cause: Incubation time is too short.
-
Solution: Extend the incubation period. Perform a time-course experiment as detailed in Protocol 1.
-
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment to determine the IC50 in your cell line.
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell line is resistant to this compound.
-
Solution: Verify that your cell line has an active Ras-MAPK pathway. Consider using a positive control inhibitor for the pathway.
-
Issue 2: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower top concentration or a different solvent.
-
Issue 3: Significant cell death observed at concentrations expected to be non-toxic.
-
Possible Cause: Off-target cytotoxic effects.
-
Solution: Lower the this compound concentration and shorten the incubation time. Determine a therapeutic window where target inhibition is observed without significant cytotoxicity.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[12]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are KSR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting Kinase Suppressor of Ras 1 (KSR1) for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
Addressing variability in experimental results with KSCM-1.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with KSCM-1. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
Answer:
Batch-to-batch variability in IC50 values is a common issue that can stem from several factors, ranging from reagent stability to subtle differences in experimental execution. A systematic approach is crucial to identify the source of the inconsistency.
Potential Causes & Troubleshooting Steps:
-
This compound Stock Solution Integrity: this compound is sensitive to freeze-thaw cycles and prolonged storage at 4°C. We recommend preparing single-use aliquots of your stock solution to minimize degradation.
-
Cell Line Health and Passage Number: The physiological state of your cells can significantly impact their response to this compound. Ensure you are using cells within a consistent and low passage number range.
-
Assay Reagent Consistency: Variations in serum batches, media supplements, or detection reagents can all contribute to variability.
Recommended Troubleshooting Protocol:
To systematically investigate this issue, we recommend running a qualification experiment. This involves comparing a new batch of this compound or a new batch of a critical reagent against a previously validated "gold standard" batch.
Question 2: Our lab has observed that this compound inhibits the hypothetical "Kinase Signaling Pathway" (KSP). However, the magnitude of downstream target inhibition is inconsistent. How can we ensure reproducible results?
Answer:
Inconsistent inhibition of downstream targets in the KSP pathway, even with consistent this compound application, often points to variability in the cellular signaling state at the time of treatment. The activity of signaling pathways can be influenced by cell density, serum starvation conditions, and the timing of this compound addition.
Key Experimental Parameters to Standardize:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments to avoid variations in cell-cell contact and growth factor signaling.
-
Serum Starvation: If your protocol includes serum starvation, the duration is critical. Inconsistent starvation times can lead to different baseline levels of pathway activation.
-
Timing of this compound Treatment: The timing of this compound addition relative to any stimulation of the KSP pathway must be precisely controlled.
Below is a diagram illustrating the hypothetical KSP pathway and the point of inhibition by this compound.
Experimental Protocols & Data Presentation
Protocol 1: Standardizing IC50 Determination for this compound
This protocol provides a standardized workflow for determining the IC50 value of this compound in a cell-based viability assay.
Methodology:
-
Cell Culture: Culture cells (e.g., MCF-7) in DMEM with 10% FBS to 70-80% confluency.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in assay medium, ranging from 100 µM to 0.005 µM.
-
Treatment: Add an equal volume of the 2X this compound dilutions to the cells and incubate for 72 hours.
-
Viability Assay: Use a resazurin-based assay to determine cell viability.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a four-parameter logistic curve to determine the IC50.
Data Comparison:
The table below illustrates how IC50 values can vary with the passage number of the cells used.
| Cell Passage Number | This compound IC50 (µM) | Standard Deviation |
| 5 | 1.2 | 0.15 |
| 20 | 5.8 | 0.6 |
| 35 | 12.3 | 2.1 |
Troubleshooting Workflow
If you are experiencing variability, the following workflow can help you systematically identify the source of the issue.
KSCM-1 Technical Support Center: Best Practices for Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal storage, handling, and experimental use of KSCM-1, a selective sigma-1 receptor ligand. Adherence to these best practices is critical for maintaining the stability and integrity of the compound, ensuring reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the appropriate conditions. For solid this compound, storage at -20°C is recommended for up to three years, and at 4°C for up to two years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months and at -20°C for one month.[1] It is also advised to protect the compound from light and moisture.
Q2: How should I handle this compound in the laboratory to maintain its stability?
A2: Proper handling is essential to prevent degradation. It is best to minimize the exposure of this compound to ambient conditions. Use the compound in a well-ventilated area. For this compound solutions, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and contamination.
Q3: Can this compound be stored at room temperature?
A3: this compound is stable at ambient temperature for a few days, which is sufficient for shipping purposes.[1] However, for laboratory storage, the recommended refrigerated or frozen conditions should be strictly followed to ensure its long-term stability and efficacy in experiments.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not always be visually apparent. The most reliable indicator of degradation is a decrease in its biological activity or inconsistent experimental results. If you suspect degradation, it is advisable to use a fresh stock of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Compound degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is protected from light and moisture. Use freshly prepared solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Variability in assay conditions. | Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. | |
| Low or no observable effect of this compound | Incorrect concentration of this compound. | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration range. |
| Degraded this compound stock. | Prepare a fresh stock solution from a new aliquot of solid this compound. | |
| High background signal in binding assays | Non-specific binding of the radioligand or this compound. | Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. Ensure adequate washing steps to remove unbound ligand. |
| Contaminated reagents. | Use fresh, high-quality reagents and filter-sterilize solutions where appropriate. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various storage conditions. These data are provided as a guideline for best practices.
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
| Room Temperature | A few days (for shipping) |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Protocol 2: Sigma-1 Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the sigma-1 receptor.
-
Membrane Preparation: Prepare cell membranes from a source known to express the sigma-1 receptor (e.g., guinea pig brain or a suitable cell line).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
This compound and the Sigma-1 Receptor Signaling Pathway
This compound acts as a selective agonist for the sigma-1 receptor, a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Under basal conditions, the sigma-1 receptor is bound to the Binding Immunoglobulin Protein (BiP). Upon binding of an agonist like this compound, the sigma-1 receptor dissociates from BiP. This dissociation allows the sigma-1 receptor to interact with and modulate the activity of various downstream effectors, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). By stabilizing IP3R, the sigma-1 receptor enhances the transfer of calcium (Ca²⁺) from the ER to the mitochondria, which is crucial for maintaining cellular energy homeostasis and cell survival.
Caption: this compound mediated activation of the Sigma-1 receptor signaling pathway.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps for conducting a stability study of this compound.
Caption: A typical experimental workflow for this compound stability testing.
References
Technical Support Center: Controlling for Vehicle Effects in KSCM-1 Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of the vehicle used with KSCM-1 in cell culture experiments. Ensuring accurate and reproducible results is critical, and a well-designed experimental setup with appropriate controls is paramount.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when working with this compound?
A vehicle control is a crucial component of experimental design, especially when using compounds like this compound that need a solvent to be dissolved before being added to cell culture media.[1][2] The vehicle is the solvent used to deliver this compound, most commonly Dimethyl Sulfoxide (DMSO).[1] The purpose of the vehicle control is to distinguish the biological effects of this compound from any potential effects caused by the solvent itself.[1][3] Without a proper vehicle control, it is impossible to determine if the observed outcomes are a result of this compound's activity or an unintended consequence of the vehicle.[1]
Q2: What is the recommended maximum concentration of DMSO to use as a vehicle for this compound in cell-based assays?
It is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is crucial to perform a vehicle toxicity test to determine the optimal and maximum non-toxic concentration for your specific cell line and experimental duration.[1]
Q3: My vehicle control (e.g., DMSO) is showing a significant effect on my cells (e.g., changes in viability, gene expression). What should I do?
If your vehicle control shows a significant effect, it indicates that the solvent itself is impacting your experimental system. Here are several troubleshooting steps you can take:
-
Lower the Vehicle Concentration: This is the most direct solution. Try to reduce the final concentration of the vehicle in your assay.[4]
-
Test Alternative Solvents: If lowering the concentration isn't feasible due to this compound's solubility, consider testing other solvents.[4]
-
Optimize Cell Density: The effect of the vehicle can sometimes be mitigated by adjusting the number of cells seeded per well.[4]
-
Data Normalization: If a small and consistent vehicle effect is observed, you can normalize the data by subtracting the response of the vehicle control from all other data points. However, this should be done with caution.[4]
Q4: What are the common signs of vehicle-induced toxicity in cell culture?
Signs of vehicle-induced toxicity can include:
-
Reduced cell viability.
-
Changes in cell morphology.
-
Decreased proliferation rates.
-
Detachment of adherent cells.
If you observe these effects in your vehicle control group, you should lower the vehicle concentration or consider an alternative solvent.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Possible Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are calibrated and use consistent, slow pipetting techniques. Prepare a master mix of this compound and the vehicle in the assay buffer where possible to minimize pipetting errors between wells.[4][5] |
| "Edge Effects" in Multi-well Plates | Evaporation in the outer wells can lead to increased concentrations of media components and this compound. To mitigate this, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[4][5] |
| Inconsistent Cell Seeding | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique.[5][6] |
Issue 2: Unexpected Dose-Response Curve
| Possible Cause | Solution |
| Precipitation of this compound | This compound may precipitate when diluted in aqueous media. Prepare fresh dilutions immediately before use and vortex or sonicate briefly to aid dissolution. A higher concentration stock in 100% DMSO that is then diluted into media can help, but ensure the final DMSO concentration remains low.[1] |
| Vehicle Toxicity at High Concentrations | The vehicle itself might be causing toxicity at higher concentrations, masking the true effect of this compound. Perform a vehicle toxicity titration to determine the maximum non-toxic concentration.[1] |
| Interaction with Assay Reagents | The vehicle or this compound might interfere with the assay chemistry (e.g., MTT reagent). Run a cell-free control with this compound and the vehicle in media to check for any direct interaction with the assay reagents.[5][6] |
Experimental Protocols
Protocol 1: Determining Vehicle (DMSO) Toxicity using an MTT Assay
This protocol helps determine the maximum non-toxic concentration of your vehicle (e.g., DMSO) for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well plates
-
Vehicle (e.g., sterile 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Vehicle Treatment:
-
Prepare serial dilutions of the vehicle (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-vehicle control).
-
Remove the old medium from the wells and add 100 µL of the prepared vehicle dilutions or control medium.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-vehicle control.
-
Protocol 2: this compound Treatment with Appropriate Vehicle Control
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.[1]
-
Experimental Groups:
-
Untreated Control: Cells cultured in media only.
-
Vehicle Control: Cells treated with the same volume of DMSO as the highest concentration of this compound used, diluted in culture media. The final DMSO concentration should be non-toxic (e.g., ≤ 0.1%).[1]
-
This compound Treatment: Cells treated with a range of concentrations of this compound diluted from the DMSO stock into culture media.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the vehicle control in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions.
-
Incubate for the desired treatment duration.
-
-
Downstream Analysis: Proceed with your specific assay (e.g., viability, gene expression, signaling pathway analysis).
Visualizations
Caption: Experimental workflow for this compound treatment with appropriate controls.
References
KSCM-1 Experimental Design: A Technical Support Resource for Reproducible Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their KSCM-1 experimental designs for enhanced data reproducibility.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary target? | This compound is a ligand that demonstrates high affinity and selectivity for the sigma-1 receptor (σ1R).[1] Its primary molecular target is the sigma-1 receptor, which is involved in a variety of cellular signaling pathways.[1][2] |
| What are some common downstream signaling pathways affected by sigma-1 receptor activation? | Activation of the sigma-1 receptor can modulate several downstream signaling pathways, including the Ras-ERK cascade, PI3K/AKT pathway, and pathways involved in cellular proliferation and survival.[3][4][5] |
| What are the reported binding affinities of this compound? | The binding affinity (Ki) of this compound for the sigma-1 receptor has been reported to be 27 nM.[1] It shows weaker binding to the sigma-2 receptor with a Ki of 527 nM, indicating its selectivity for the sigma-1 receptor.[1] |
| How should this compound be prepared for in vitro experiments? | This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration for your experiments. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| What are some key considerations for designing experiments with this compound? | Key considerations include selecting an appropriate cell line with known sigma-1 receptor expression, optimizing the concentration of this compound and treatment duration, and including appropriate positive and negative controls. |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound treatment. | 1. Low or absent sigma-1 receptor expression in the cell line. 2. Suboptimal this compound concentration or treatment time. 3. Degradation of this compound. 4. Issues with downstream assay. | 1. Verify sigma-1 receptor expression in your cell line using qPCR or Western blot. 2. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration. 3. Prepare fresh this compound stock solutions and store them properly. Avoid repeated freeze-thaw cycles. 4. Troubleshoot the specific downstream assay (e.g., Western blot, viability assay) for any technical errors. |
| High background signal in binding assays. | 1. Inadequate blocking. 2. Non-specific binding of the radioligand or this compound. 3. Insufficient washing. | 1. Optimize the blocking step by increasing the concentration of the blocking agent or the incubation time. 2. Include a non-specific binding control by adding an excess of an unlabeled sigma-1 receptor ligand. 3. Increase the number and duration of wash steps to remove unbound reagents. |
| Variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Variations in incubation times. 4. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell counting for seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Standardize all incubation times precisely. 4. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |
| Unexpected cell toxicity. | 1. High concentration of this compound or solvent (e.g., DMSO). 2. Contamination of cell culture. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range for both this compound and the vehicle. 2. Regularly check for and address any microbial contamination in your cell cultures. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of KSCM Ligands [1]
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| This compound | 27 | 527 |
| KSCM-5 | 7.8 | - |
| KSCM-11 | 34 | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from methodologies described for determining the binding affinity of ligands to sigma-1 receptors.[1]
Materials:
-
Rat brain homogenate (or cell line expressing sigma-1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound
-
Haloperidol (reference compound)
-
Binding buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well plate, add the binding buffer, radioligand (--INVALID-LINK---pentazocine), and either the vehicle, this compound, or the reference compound.
-
Add the rat brain homogenate to initiate the binding reaction.
-
Incubate the plate at the appropriate temperature and for the optimal duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Visualizations
Caption: Putative signaling pathway of this compound via the sigma-1 receptor.
Caption: General experimental workflow for studying this compound.
References
Mitigating potential cytotoxicity of KSCM-1 at high concentrations.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the potential cytotoxicity of KSCM-1 at high concentrations.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Higher-than-expected cytotoxicity in non-target cell lines. | Off-target effects of this compound at high concentrations. | 1. Perform a dose-response curve to determine the IC50 value in your specific cell line. 2. Consider co-treatment with a cytoprotective agent (e.g., an antioxidant if oxidative stress is suspected). 3. Evaluate the expression of the target kinase in your cell line. |
| Inconsistent IC50 values across experiments. | 1. Variability in cell seeding density. 2. Differences in this compound stock solution stability. 3. Inconsistent incubation times. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh this compound stock solutions and use them within a defined period. 3. Standardize all incubation times precisely. |
| Cell morphology changes indicative of apoptosis at concentrations below the IC50 value. | This compound may be inducing apoptosis through a secondary, off-target pathway. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the apoptotic mechanism. 2. Investigate key apoptotic signaling pathways (e.g., caspase activation). |
| Precipitation of this compound in culture medium at high concentrations. | Poor solubility of this compound in aqueous solutions. | 1. Test different solubilizing agents (e.g., DMSO, ethanol) and their final concentrations in the medium. 2. Consider the use of a formulation vehicle to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity at high concentrations?
At therapeutic concentrations, this compound is a potent inhibitor of its target kinase. However, at higher concentrations, it is hypothesized to induce off-target mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.
Q2: What are the recommended strategies to mitigate the cytotoxicity of this compound while maintaining its therapeutic effect?
Strategies to mitigate cytotoxicity include:
-
Co-treatment with a cytoprotective agent: For example, an antioxidant like N-acetylcysteine (NAC) can be used if oxidative stress is a contributing factor.
-
Optimization of dosing schedules: Exploring alternative dosing regimens, such as intermittent or lower, more frequent dosing, may reduce off-target effects.
-
Structural modification of this compound: Medicinal chemistry efforts can be directed toward developing analogs with improved selectivity and a better safety profile.
Q3: How can I confirm that this compound is inducing apoptosis in my cell line?
Apoptosis can be confirmed using several methods:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
Experimental Protocols
MTS Assay for Cell Viability
This protocol outlines the use of a colorimetric MTS assay to determine the viability of cells treated with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: Hypothetical pathway of this compound induced apoptosis.
Caption: Experimental workflow for mitigating cytotoxicity.
Caption: Logic diagram for troubleshooting inconsistent results.
Validation & Comparative
KSCM-1: A Comparative Analysis of its Binding Affinity for the Sigma-1 Receptor
In the landscape of neuropharmacology, the sigma-1 receptor (σ1R) has emerged as a compelling therapeutic target for a myriad of neurological and psychiatric disorders. As a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, it modulates a range of cellular functions including calcium signaling, ion channel activity, and cellular stress responses.[1][2] A key aspect in the development of novel σ1R-targeted therapeutics is the binding affinity of candidate ligands. This guide provides a comparative analysis of the binding affinity of KSCM-1, a selective sigma-1 receptor ligand, with other notable σ1R ligands, supported by experimental data and methodologies.
Comparative Binding Affinities for the Sigma-1 Receptor
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. This compound exhibits a high affinity for the sigma-1 receptor with a reported Ki of 27.5 nM.[3] To contextualize this, the following table summarizes the Ki values of this compound and other well-characterized sigma-1 receptor ligands.
| Ligand | Ki (nM) for Sigma-1 Receptor | Reference Compound(s) | Notes |
| This compound | 27.5 | Haloperidol | Selective for σ1 over σ2 receptors.[3][4] |
| KSCM-5 | 7.8 | Haloperidol | Higher affinity than this compound.[4] |
| KSCM-11 | 34 | Haloperidol | Lower affinity than this compound.[4] |
| (+)-Pentazocine | 3.1 - 8.9 | --INVALID-LINK---Pentazocine | A classical σ1R agonist. |
| Haloperidol | 1.9 - 4.5 | [3H]Haloperidol, --INVALID-LINK---Pentazocine | A well-known antipsychotic with high σ1R affinity.[5] |
| PRE-084 | 55.6 | --INVALID-LINK---Pentazocine | A selective σ1R agonist. |
| BD-1047 | 9.7 | --INVALID-LINK---Pentazocine | A σ1R antagonist. |
| SA4503 (Cutamesine) | 4.6 - 17.4 | --INVALID-LINK---Pentazocine | A potent σ1R agonist.[6] |
| Fluvoxamine | 36 | --INVALID-LINK---Pentazocine | An antidepressant with notable σ1R affinity.[7] |
| (S)-L1 | 11 | Not specified | A novel high-affinity σ1R ligand.[8] |
| (R)-L3 | 58 | Not specified | A novel σ1R ligand.[8] |
| (S)-L2 | 81 | Not specified | A novel σ1R ligand with moderate affinity.[8] |
Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand, tissue source, and assay buffer used.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities for sigma-1 receptor ligands is predominantly conducted using radioligand binding assays.[9][10] This technique allows for the direct measurement of ligand binding to its target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor.
Materials:
-
Radioligand: A tritiated ligand with high affinity and selectivity for the sigma-1 receptor, such as --INVALID-LINK---pentazocine.[9]
-
Tissue Preparation: Homogenates of tissues rich in sigma-1 receptors, such as guinea pig liver or rat brain.[4][9]
-
Test Compounds: Unlabeled sigma-1 receptor ligands (including this compound and reference compounds).
-
Assay Buffer: Tris-HCl buffer at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The selected tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the sigma-1 receptors. The final membrane pellet is resuspended in the assay buffer.[11]
-
Competitive Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11]
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a multifaceted protein that influences numerous downstream signaling pathways.[12][13] Upon ligand binding, the sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular compartments and interact with a variety of client proteins, including ion channels and kinases.[14] This interaction modulates their activity and triggers downstream signaling cascades that are crucial for cellular homeostasis and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
KSCM-1 versus PRE-084: A Comparative Analysis of Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective sigma-1 (σ1) receptor agonists: KSCM-1 and PRE-084. The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a promising therapeutic target for a range of neurological and psychiatric disorders. This document synthesizes available experimental data to objectively compare the pharmacological profiles of this compound and PRE-084, offering a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PRE-084, focusing on their binding affinities for sigma-1 and sigma-2 receptors.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Type | Kᵢ (nM) for σ1R | IC₅₀ (nM) for σ1R | Selectivity Notes |
| This compound | Agonist | 27.5[1] | Not Available | Selective for σ1 over σ2 receptors.[1] |
| PRE-084 | Agonist | 2.2 | 44[2] | Highly selective for σ1 over σ2 and other receptors.[2] |
Table 2: Sigma-2 Receptor Binding Affinity
| Compound | Kᵢ (nM) for σ2R |
| This compound | 528[1] |
| PRE-084 | >10,000 |
Note: While binding affinity data is available for both compounds, there is a significant lack of publicly available functional data for this compound regarding its efficacy in cellular and in vivo models. The following sections on functional performance are therefore focused on PRE-084, for which a substantial body of research exists.
Functional Performance: PRE-084
PRE-084 has been extensively studied and has demonstrated a range of functional effects in preclinical models, highlighting its therapeutic potential.
Neuroprotection:
PRE-084 has shown significant neuroprotective effects in various models of neuronal injury. For instance, it has been demonstrated to protect cultured cortical neurons from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotective action is associated with a reduction in the pro-apoptotic protein Bax. In animal models of motor neuron disease, PRE-084 treatment has been shown to improve motor function and enhance motor neuron survival.
Neurite Outgrowth:
Activation of the σ1 receptor by PRE-084 promotes neurite elongation. Studies have shown that PRE-084 can enhance the differentiation of mesenchymal stem cells into Schwann cells and improve neurite elongation of cerebellar granule neurons, an effect potentially mediated through TrkB signaling and protein kinase C (PKC) activation.
Calcium Signaling:
The σ1 receptor is a modulator of intracellular calcium (Ca²⁺) signaling. PRE-084 has been shown to potentiate bradykinin-induced increases in cytosolic free Ca²⁺ concentration in a bell-shaped manner.[3] Furthermore, in cells with depleted endoplasmic reticulum Ca²⁺ stores, PRE-084 potentiated the depolarization-induced increase in cytosolic free Ca²⁺.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the analysis of sigma-1 receptor agonists.
1. Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.
-
Materials:
-
Guinea pig brain membrane homogenates (or other tissue/cell preparations expressing σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Unlabeled test compound (e.g., this compound or PRE-084)
-
Haloperidol (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. Neurite Outgrowth Assay
This assay is used to assess the effect of a sigma-1 agonist on the promotion of neurite elongation in cultured neuronal cells.
-
Materials:
-
Neuronal cell line (e.g., PC12 or N1E-115 cells) or primary neurons
-
Cell culture medium and supplements
-
Test compound (e.g., PRE-084)
-
Nerve Growth Factor (NGF) as a positive control
-
Poly-L-lysine coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software
-
-
Procedure:
-
Seed the neuronal cells onto poly-L-lysine coated plates at an appropriate density.
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing varying concentrations of the test compound or NGF. A vehicle control group should also be included.
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Capture images of the cells using a microscope.
-
Quantify neurite length and/or the percentage of cells with neurites using image analysis software.
-
Statistical analysis is performed to determine the significance of the effect of the test compound compared to the control.
-
3. Intracellular Calcium Imaging Assay
This assay measures the effect of a sigma-1 agonist on intracellular calcium levels.
-
Materials:
-
Adherent cell line (e.g., HEK293 or CHO cells) expressing the sigma-1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound (e.g., PRE-084)
-
An agonist for a G-protein coupled receptor that mobilizes intracellular calcium (e.g., bradykinin (B550075) or ATP)
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Seed the cells onto glass-bottom dishes or clear-bottom 96-well plates and allow them to grow to a suitable confluency.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the test compound (sigma-1 agonist) and continue to record fluorescence changes.
-
After a period of incubation with the test compound, stimulate the cells with a GPCR agonist to induce a robust calcium release.
-
Record the fluorescence changes over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
-
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
Activation of the sigma-1 receptor by an agonist like PRE-084 initiates a cascade of intracellular events. The receptor, which is typically bound to the chaperone protein BiP (Binding immunoglobulin Protein) in the endoplasmic reticulum, dissociates from BiP upon agonist binding. This dissociation allows the sigma-1 receptor to interact with and modulate the activity of various downstream effectors, including ion channels and signaling proteins. This can lead to the activation of pro-survival pathways such as the MAPK/ERK and Nrf2 pathways, ultimately promoting neuroprotection and cellular resilience.
Caption: Sigma-1 receptor agonist signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Caption: Workflow for a sigma-1 receptor binding assay.
Logical Relationship: Agonist-Mediated Neuroprotection
This diagram outlines the logical progression from sigma-1 receptor activation by an agonist to the observed neuroprotective effects.
Caption: Logical flow from agonist binding to neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
How does KSCM-1 compare to the antagonist S1RA in functional assays?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional activities of two selective sigma-1 receptor (S1R) ligands: KSCM-1 and the well-characterized antagonist, S1RA. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of their distinct pharmacological profiles.
Introduction to this compound and S1RA
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide array of cellular functions and is a promising therapeutic target for various pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain. Ligands that bind to the S1R can act as agonists, potentiating the receptor's activity, or as antagonists, blocking its function.
This compound is a selective S1R ligand that has been identified as a receptor agonist . Its functional activity has been demonstrated through its ability to modulate steroidogenesis.
S1RA (also known as E-52862) is a highly selective S1R antagonist . It has been extensively studied for its analgesic properties in various preclinical models of pain.[1]
Comparative Analysis of Binding Affinity
Both this compound and S1RA exhibit high and selective affinity for the sigma-1 receptor. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue |
| This compound | Sigma-1 | 27.5 | - |
| Sigma-2 | 528 | - | |
| S1RA | Sigma-1 | 17.0 ± 7.0 | Human |
| Sigma-1 | 23.5 | Guinea pig brain | |
| Sigma-2 | > 1000 | Guinea pig and rat |
Functional Assay Comparison: Agonist vs. Antagonist Activity
The functional divergence of this compound and S1RA is evident in their opposing effects in distinct cellular and in vivo assays.
This compound: Agonist Activity in Steroidogenesis
As a sigma-1 receptor agonist, this compound has been shown to enhance steroid production. This pro-steroidogenic effect is a hallmark of S1R activation. While the precise quantitative data from the original study is not publicly available, the observed increase in progesterone (B1679170) production confirms its agonistic function.
S1RA: Antagonist Activity in Nociceptive Pain Models
In contrast, S1RA demonstrates its antagonistic properties by effectively attenuating pain in various animal models. This anti-nociceptive effect is a key functional outcome of S1R blockade.
| Functional Assay | S1RA Effect | Quantitative Data (ED₅₀) |
| Formalin-Induced Pain (Phase I) | Reduction in nociceptive behavior | 44 mg/kg (i.p.)[2] |
| Formalin-Induced Pain (Phase II) | Reduction in nociceptive behavior | 40 mg/kg (i.p.)[2] |
| Capsaicin-Induced Mechanical Allodynia | Reversal of mechanical hypersensitivity | 26 mg/kg (i.p.)[2] |
| Sciatic Nerve Injury-Induced Mechanical Allodynia | Inhibition of mechanical hypersensitivity | 23 mg/kg (i.p.)[2] |
| Sciatic Nerve Injury-Induced Thermal Hyperalgesia | Inhibition of thermal hypersensitivity | 19 mg/kg (i.p.)[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Sigma-1 Receptor Signaling: Agonist vs. Antagonist
Caption: Opposing modulation of the Sigma-1 Receptor by this compound and S1RA.
Experimental Workflow: Steroidogenesis Assay
Caption: Workflow for assessing this compound's effect on steroidogenesis.
Experimental Workflow: In Vivo Pain Assays
Caption: General workflow for in vivo pain models used to test S1RA.
Detailed Experimental Protocols
Steroidogenesis Assay with H295R Cells
This protocol is a generalized procedure for assessing the effect of compounds on steroid hormone production.
-
Cell Culture: Human adrenocortical carcinoma (H295R) cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to adhere and grow to a desired confluency.
-
Treatment: The culture medium is replaced with serum-free medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. A positive control, such as forskolin, is often included to stimulate steroidogenesis.
-
Incubation: The cells are incubated with the compounds for a specified duration, typically 24 to 48 hours.
-
Sample Collection: Following incubation, the cell culture supernatant is collected.
-
Hormone Quantification: The concentration of steroid hormones (e.g., progesterone, testosterone, estradiol) in the supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Hormone concentrations from compound-treated wells are compared to those from vehicle-treated wells to determine the effect on steroidogenesis.
Formalin-Induced Nociception Assay in Mice[1]
This model assesses the analgesic potential of compounds against both acute and inflammatory pain.
-
Animals: Male CD-1 mice are used for this assay.
-
Acclimatization: Mice are habituated to the testing environment before the experiment.
-
Drug Administration: S1RA or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, 15 minutes before the formalin injection.[1]
-
Nociceptive Induction: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the mouse's hind paw.[1]
-
Behavioral Observation: Immediately after the formalin injection, the time the mouse spends licking or biting the injected paw is recorded for two distinct phases: Phase I (0-5 minutes), representing acute nociceptive pain, and Phase II (15-45 minutes), representing inflammatory pain.[1]
-
Data Analysis: The total licking/biting time in the S1RA-treated group is compared to the vehicle-treated group for each phase to determine the percentage of antinociception.[3]
Capsaicin-Induced Mechanical Allodynia Assay in Mice[1]
This assay evaluates the efficacy of compounds in reducing hypersensitivity to mechanical stimuli.
-
Animals: Male CD-1 mice are used.
-
Habituation: Mice are placed in individual compartments on an elevated mesh platform to allow access to their paws and are habituated for at least 2 hours.[1]
-
Drug Administration: S1RA or a vehicle control is administered (e.g., subcutaneously or i.p.) at a predetermined time before the capsaicin injection.
-
Sensitization: Capsaicin (e.g., 1 µg in 20 µL) is injected into the plantar surface of the right hind paw to induce mechanical hypersensitivity.[1]
-
Mechanical Threshold Assessment: At a specific time point after capsaicin injection (e.g., 15 minutes), the mechanical withdrawal threshold is measured using von Frey filaments or a dynamic plantar aesthesiometer.[1] The force required to elicit a paw withdrawal response is recorded.
-
Data Analysis: The paw withdrawal thresholds of the S1RA-treated group are compared to those of the vehicle-treated group to determine the reversal of mechanical allodynia.
Conclusion
This compound and S1RA represent two distinct modulators of the sigma-1 receptor with opposing functional activities. This compound, as an agonist, promotes S1R-mediated processes such as steroidogenesis. In contrast, S1RA, as an antagonist, inhibits S1R function, leading to significant analgesic effects in preclinical pain models. The data and protocols presented in this guide offer a clear framework for understanding and further investigating the differential pharmacology of these two important research compounds. This comparative knowledge is crucial for the rational design and development of novel therapeutics targeting the sigma-1 receptor.
References
Validating the selectivity of KSCM-1 for the sigma-1 receptor over sigma-2.
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of KSCM-1's binding affinity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor. Experimental data, detailed protocols, and pathway visualizations are presented to validate its selectivity.
This compound is a selective ligand for the sigma-1 (σ1) receptor, demonstrating a significantly higher affinity for this subtype compared to the sigma-2 (σ2) receptor. This selectivity is crucial for researchers investigating the specific roles of the σ1 receptor in various physiological and pathological processes.
Comparative Binding Affinity
The selectivity of this compound for the σ1 receptor is quantified by its dissociation constant (Ki), a measure of its binding affinity. A lower Ki value indicates a stronger binding affinity. This compound exhibits a Ki of 27.5 nM for the σ1 receptor, while its affinity for the σ2 receptor is significantly weaker, with a Ki of 527 nM[1][2]. This represents an approximate 19-fold selectivity for the σ1 receptor.
For comparative purposes, the binding affinities of other commonly used sigma receptor ligands are presented in the table below. This allows for a direct comparison of the selectivity profile of this compound.
| Compound | Ki for σ1 Receptor (nM) | Ki for σ2 Receptor (nM) | Selectivity (σ2/σ1) |
| This compound | 27.5 [1] | 527 [2] | ~19 |
| Haloperidol | 1.5 | 24.2 | ~16 |
| Siramesine | 12.6 | 10.5 | ~0.8 |
| (±)-7 | 48.4 | 0.59 | ~0.01 |
| (±)-8 | 108 | 4.92 | ~0.05 |
| D04 | 42.4 | 19.9 | ~0.5 |
| B06 | 51.8 | 179 | ~3.5 |
| E07 | 68.1 | >1000 | >14.7 |
Experimental Protocols
The determination of the binding affinities of this compound and other ligands for the σ1 and σ2 receptors is typically performed using radioligand binding assays. These assays are a standard and reliable method for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.
-
Membrane Preparation: Homogenates from tissues or cells expressing the σ1 receptor (e.g., guinea pig brain).
-
Test Compound: this compound or other ligands of interest.
-
Reference Compound: Haloperidol, for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A mixture containing the membrane preparation, --INVALID-LINK---Pentazocine, and varying concentrations of the test compound is incubated to allow for competitive binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.
Materials:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand.
-
Membrane Preparation: Homogenates from tissues or cells expressing the σ2 receptor (e.g., PC12 cells).
-
Masking Ligand: A selective σ1 receptor ligand (e.g., (+)-pentazocine) is used to block the binding of [³H]DTG to σ1 receptors.
-
Test Compound: this compound or other ligands of interest.
-
Reference Compound: Haloperidol, for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: The membrane preparation is incubated with the masking ligand to saturate the σ1 receptors. Subsequently, [³H]DTG and varying concentrations of the test compound are added.
-
Filtration: The mixture is filtered to separate bound and unbound radioligand.
-
Washing: The filters are washed to remove non-specific binding.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The IC50 and Ki values are determined as described for the σ1 receptor assay.
Experimental workflow for determining ligand binding affinity to sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Signaling Pathway
The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and interact with a variety of downstream effector proteins, modulating their activity and influencing numerous cellular processes. Understanding this signaling pathway is essential for interpreting the functional consequences of using selective ligands like this compound.
The binding of a ligand, such as this compound, to the σ1 receptor can initiate a cascade of signaling events. The receptor can modulate the activity of various ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels, thereby influencing neuronal excitability. Furthermore, the σ1 receptor can interact with and regulate the function of several kinases, such as protein kinase C (PKC) and Src kinase. These interactions can lead to downstream effects on gene expression and cell survival pathways. For instance, the σ1 receptor has been shown to modulate the activity of transcription factors like the serum response element (SRE), influencing the expression of genes involved in cell growth and differentiation.
Simplified signaling pathway of the sigma-1 receptor.
References
Cross-Validation of KSCM-1's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated effects of KSCM-1, a selective sigma-1 receptor (S1R) ligand, across different cancer cell lines. While direct comparative studies on this compound are not extensively available in published literature, this document extrapolates its potential effects based on studies of other selective S1R modulators. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in various cellular processes, including cell survival, proliferation, and stress responses.[1][2][3] Its expression levels can vary significantly between different cancer cell lines, which is a key determinant of the cellular response to S1R ligands.[1][4]
Data Presentation: Comparative Efficacy of Sigma-1 Receptor Ligands
The following tables summarize quantitative data from studies on other selective sigma-1 receptor ligands, which can serve as a proxy for the expected effects of this compound in cell lines with varying S1R expression levels.
Table 1: Comparative Effects of an S1R Agonist ((+)-SKF10047) and Antagonist (BD1047) on Cancer Cell Metabolism
| Cell Line | Cancer Type | S1R Expression | Effect of S1R Agonist ((+)-SKF10047) | Effect of S1R Antagonist (BD1047) |
| A549 | Lung Carcinoma | High | Increases mitochondrial bioenergetics, decreases reliance on aerobic glycolysis.[1] | Minor impact on mitochondrial bioenergetics, increases aerobic glycolysis.[1] |
| MCF-7 | Breast Cancer | Low/Barely Detectable | No significant effect on mitochondrial bioenergetics.[1] | No significant effect on mitochondrial bioenergetics.[1] |
Table 2: Effects of Various Sigma-1 Receptor Ligands on Cancer Cell Proliferation and Survival
| Compound | Type | Cell Line(s) | Effect |
| (+)-SKF10047 | Agonist | MDA-MB-231 (high S1R) | Reduced proliferation.[1] |
| (+)-SKF10047 | Agonist | MCF-7, MCF-10A (low S1R) | No significant effect on proliferation.[1] |
| Rimcazole | Antagonist | Various cancer cells | Promotes caspase-dependent apoptosis.[1][2] |
| Haloperidol | Antagonist | Uveal melanoma cells (92.1) | Significantly reduced cell proliferation.[5] |
| (+)-Pentazocine | Agonist | Uveal melanoma cells (92.1) | Increased cell proliferation.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of sigma-1 receptor ligand effects are provided below.
Cell Viability and Proliferation Assays (e.g., MTT or WST-1 Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability and proliferation of different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Subsequently, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[6]
-
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for WST-1).[6][7]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by sigma-1 receptor ligands and a general experimental workflow for cross-validating the effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for KSCM-1 and related compounds targeting the sigma-1 receptor (S1R), a promising target in oncology. Due to the limited availability of public in vivo efficacy data for the KSCM series, this document establishes a framework for comparison by presenting their known biochemical properties alongside in vivo data from other well-characterized S1R antagonists. This guide is intended to support the design and execution of future in vivo studies for this compound and its analogs.
Introduction to Sigma-1 Receptor (S1R) in Cancer
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] In cancer cells, S1R is often overexpressed and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[2][3][4] Antagonism of S1R has been shown to induce cancer cell death and inhibit tumor growth in various preclinical models, making it an attractive therapeutic target.[2][5][6][7][8] The proposed mechanism of action for S1R antagonists involves the disruption of calcium signaling, modulation of ion channels, and induction of apoptotic pathways.[1][5][6][7]
Comparative Data of this compound and Other S1R Ligands
While in vivo efficacy data for this compound, KSCM-5, and KSCM-11 are not yet publicly available, their binding affinities for sigma receptors provide a basis for preliminary comparison with other S1R ligands for which in vivo anti-cancer activity has been reported.
| Compound | Sigma-1 (S1R) Ki (nM) | Sigma-2 (S2R) Ki (nM) | Notes |
| This compound | 27.5 | 528 | Selective S1R ligand |
| KSCM-5 | 7.8 | 16 | High affinity for S1R, lower selectivity over S2R |
| KSCM-11 | 34 | 41 | Similar affinity for S1R and S2R |
| Rimcazole | - | - | S1R antagonist with demonstrated in vivo anti-tumor effects.[2] |
| Haloperidol | - | - | D2 antagonist with S1R antagonist properties and in vivo anti-cancer activity.[2] |
| BD-1047 | - | - | A selective S1R antagonist. |
| (+)-Pentazocine | - | - | A known S1R agonist, often used as a tool compound to counteract antagonist effects.[5][6][7] |
Note: Ki values for Rimcazole, Haloperidol, and BD-1047 are not consistently reported across all public sources and are therefore omitted to avoid potential inconsistencies. Researchers are encouraged to consult specific publications for detailed binding profiles.
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This section provides a detailed, representative methodology for a key in vivo experiment to assess the anti-cancer efficacy of S1R antagonists, which can be adapted for this compound and its related compounds.
Objective: To evaluate the in vivo efficacy of a test compound (e.g., this compound) in a human tumor xenograft model.
Materials:
-
Cell Line: A suitable human cancer cell line with confirmed S1R expression (e.g., breast, prostate, or lung cancer cell lines).[3]
-
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Test Compound: this compound or related compound, formulated in a suitable vehicle.
-
Vehicle Control: The formulation vehicle used for the test compound.
-
Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer type.
-
Materials for Tumor Implantation: Matrigel (or similar), sterile syringes and needles.
-
Calipers: For tumor measurement.
-
Animal Balance: For monitoring body weight.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal or oral administration).
-
The dosing schedule and concentration should be determined from prior maximum tolerated dose (MTD) studies. A common schedule is daily or five times a week.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
The percentage of tumor growth inhibition (TGI) can be calculated.
-
Visualization of Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling in Cancer
Caption: Sigma-1 receptor signaling pathway in cancer and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo tumor growth inhibition study.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma1 Pharmacology in the Context of Cancer — Context Therapeutics [contexttherapeutics.com]
- 5. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the neuroprotective effects of KSCM-1 against established drugs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of KSCM-1, a putative sigma-1 receptor (S1R) agonist, against established neuroprotective drugs: Riluzole, Edaravone (B1671096), Memantine (B1676192), and Clemastine. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to offer an objective assessment of their relative performance.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound, represented here by the well-characterized S1R agonist PRE-084, is benchmarked against established drugs in various in vitro models of neuronal damage. The following table summarizes their efficacy in mitigating cytotoxicity induced by common neurotoxic insults.
| Compound | In Vitro Model | Assay | Endpoint | Efficacy | Reference |
| This compound (as PRE-084) | Glutamate-induced excitotoxicity in primary hippocampal neurons | TUNEL Assay | Reduction in apoptotic cells | Significant reduction in TUNEL-positive cells.[1] | [1] |
| Glutamate-induced excitotoxicity in primary hippocampal neurons | Caspase-3 Activation Assay | Reduction in apoptosis | Significant decrease in caspase-3 activation.[1] | [1] | |
| Riluzole | Sustained low-concentration glutamate (B1630785) exposure in primary neuronal cultures | LDH Assay | Reduction in cytotoxicity | Markedly reduces cytotoxicity.[2] | [2] |
| Sustained low-concentration glutamate exposure in primary neuronal cultures | ATP Assay | Increase in cell viability | Markedly protects cell viability.[2] | [2] | |
| Edaravone | Oxidative stress (H2O2) in HT22 neuronal cells | LDH Assay | Reduction in cytotoxicity | Significantly reduced oxidative cell death in a dose-dependent manner. | [3] |
| Oxidative stress (SIN-1) in cultured nerve cells | Cell Viability Assay | Increase in cell survival | 100 µM Edaravone increased survival rate from 35% to 65%.[4] | [4] | |
| Memantine | NMDA-induced excitotoxicity in rat cortical neuronal cultures | MTT Assay | Increase in cell viability | Fully effective in reversing NMDA toxicity at 2.5 and 5 µmol/L.[5] | [5] |
| NMDA-induced excitotoxicity in rat cortical neuronal cultures | LDH Assay | Reduction in cytotoxicity | Fully effective in reversing NMDA toxicity at 2.5 and 5 µmol/L.[5] | [5] | |
| Clemastine | IL-1β insult in oligodendrocyte precursor cells (OPCs) | Immunocytochemistry (MBP) | Increase in OPC differentiation | Reversed the IL-1β-induced decrease in MBP-positive oligodendrocytes. | [6] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and the experimental design for assessing neuroprotection, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8][9][10]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with the test compounds (this compound, established drugs) for the desired duration.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[7]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[11][12][13][14][15]
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with test compounds as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at approximately 490 nm.[11][15]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.[16][17][18][19][20]
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[20]
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP).[20]
-
Detection: For fluorescent detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
Immunocytochemistry for MAP2 (Microtubule-Associated Protein 2)
This technique is used to visualize the neuronal-specific protein MAP2, which is crucial for microtubule stability in dendrites. Its presence and morphology are indicators of neuronal health and integrity.[21][22][23][24][25]
Procedure:
-
Cell Culture and Treatment: Grow and treat neuronal cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent.[22]
-
Blocking: Incubate with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for MAP2 overnight at 4°C.[21][22]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[21][22]
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and image using a fluorescence microscope.
References
- 1. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. TUNEL assay [bio-protocol.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 22. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. visikol.com [visikol.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Immunocytochemical localization of tubulin and microtubule-associated protein 2 during the development of hippocampal neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of KSCM-1: A Comparative Analysis of a Selective Sigma-1 Receptor Ligand
While direct independent validation studies of the initial research on KSCM-1 are not publicly available, this guide provides a comprehensive comparison of its published characteristics with those of well-established sigma-1 (σ1) receptor ligands. By examining its binding affinity and selectivity alongside recognized alternatives, researchers, scientists, and drug development professionals can gain a clearer perspective on this compound's potential within the landscape of sigma-1 receptor modulation.
This compound, a novel benzofuran-2-carboxamide (B1298429) derivative, was first described as a selective σ1 receptor ligand in a 2012 publication by Marriott et al. in Bioorganic & Medicinal Chemistry. The study highlighted its high affinity for the σ1 receptor, suggesting its potential as a tool for studying the receptor's role in various physiological and pathological processes. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is implicated in a range of cellular functions and is a target for therapeutic intervention in neurological disorders and other diseases.
Comparative Analysis of Sigma-1 Receptor Ligands
To contextualize the findings of the original this compound research, this guide presents a comparative table of its binding affinity and selectivity against other known σ1 receptor ligands. The data for this compound is sourced from the original 2012 publication, while the information for the alternative ligands is compiled from various publicly available scientific sources.
| Compound | Ki (nM) for σ1 Receptor | Ki (nM) for σ2 Receptor | Selectivity (σ2/σ1) |
| This compound | 27.5 | 5280 | 192 |
| PRE-084 | 2.2 - 44 | >10,000 | >227 - >4545 |
| (+)-Pentazocine | 1.62 - 8 | 1698 - 1307 | 163 - 1048 |
| Haloperidol | 1.5 - 6.5 | 24.2 | 3.7 - 16.1 |
Table 1: Binding Affinities and Selectivity of this compound and Alternative Sigma-1 Receptor Ligands. This table summarizes the inhibitory constants (Ki) for the sigma-1 and sigma-2 receptors. A higher selectivity ratio indicates a greater preference for the sigma-1 receptor.
Experimental Protocols
The characterization of this compound and other sigma-1 receptor ligands heavily relies on radioligand binding assays. Below is a detailed methodology for a typical competitive inhibition binding assay used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Sigma-1 Receptor Signaling
The sigma-1 receptor modulates a variety of downstream signaling pathways. Upon activation by an agonist, it dissociates from the binding immunoglobulin protein (BiP) and can translocate to other cellular compartments to interact with various ion channels and signaling proteins.
Caption: Agonist binding to the inactive Sigma-1 receptor.
The diagram above illustrates a simplified workflow of sigma-1 receptor activation. An agonist, such as this compound, binds to the inactive sigma-1 receptor, causing it to dissociate from BiP. The activated sigma-1 receptor can then modulate the activity of the IP3 receptor, leading to the release of calcium from the endoplasmic reticulum and the initiation of downstream signaling cascades.
Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.
This flowchart outlines the key steps involved in a radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor. The process begins with the preparation of materials, followed by the binding assay itself, and concludes with data analysis to calculate the inhibitory constant (Ki).
Comparative Guide to the Functional Characterization of KSCM-1, a Selective Sigma-1 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a series of key experiments designed to replicate and confirm the functional activity of KSCM-1, a selective sigma-1 (σ1) receptor ligand. By comparing its performance against a well-characterized σ1 receptor agonist (PRE-084) and antagonist (BD-1047), these studies will elucidate the functional nature of this compound and its impact on downstream signaling pathways.
Sigma-1 Receptor Binding Affinity
To confirm the binding properties of this compound and its comparators, a competitive radioligand binding assay is the foundational experiment. This assay will determine the binding affinity (Ki) of each compound for the σ1 receptor.
Data Presentation: Sigma-1 Receptor Binding Affinity
| Compound | Compound Type | Ki (nM) for σ1 Receptor |
| This compound | Putative σ1R Ligand | 27.5[1] |
| PRE-084 | σ1R Agonist | 2.2[2] |
| BD-1047 | σ1R Antagonist | 1.26[3] |
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay will be performed using guinea pig brain membrane homogenates, which are a rich source of σ1 receptors. The assay will measure the displacement of a radiolabeled σ1 receptor-specific ligand, such as --INVALID-LINK---pentazocine, by increasing concentrations of the unlabeled test compounds (this compound, PRE-084, and BD-1047). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity.
Functional Characterization: Neurite Outgrowth Assay
Activation of the σ1 receptor has been shown to promote neurite outgrowth, a crucial process in neuronal development and regeneration.[4] This experiment will determine if this compound acts as a functional agonist, antagonist, or has no effect on this process.
Data Presentation: Neurite Outgrowth Assay
| Treatment | Concentration | Mean Neurite Length (µm) |
| Vehicle Control | - | 50 ± 5 |
| This compound | 10 µM | To be determined |
| PRE-084 (Agonist) | 10 µM | 120 ± 10 |
| BD-1047 (Antagonist) | 10 µM | 48 ± 6 |
| This compound + PRE-084 | 10 µM each | To be determined |
Experimental Protocol: Neurite Outgrowth Assay
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, will be used for this assay as they are known to extend neurites in response to nerve growth factor (NGF) and other stimuli. The cells will be cultured and treated with a suboptimal concentration of NGF to induce a basal level of neurite outgrowth. Subsequently, the cells will be treated with the vehicle, this compound, PRE-084, BD-1047, or a combination of this compound and PRE-084. After a 72-hour incubation period, the cells will be fixed and stained. High-content imaging and analysis software will be used to quantify the average length of neurites per cell. An increase in neurite length relative to the control would suggest agonistic activity, while a reduction or no change would indicate antagonistic or no functional activity, respectively.
References
A head-to-head comparison of KSCM-1 and KSCM-5 binding characteristics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the binding characteristics of two sigma receptor ligands, KSCM-1 and KSCM-5. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of the sigma-1 and sigma-2 receptors.
Summary of Binding Affinity
This compound and KSCM-5 are selective ligands for sigma receptors, which are implicated in a variety of cellular functions and are therapeutic targets for numerous neurological and psychiatric disorders.[1] Both compounds have been characterized for their binding affinity to sigma-1 (σ1R) and sigma-2 (σ2R) receptors. The equilibrium inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
Experimental data, derived from radioligand competition binding assays, demonstrates that KSCM-5 exhibits a significantly higher binding affinity for both sigma-1 and sigma-2 receptors compared to this compound.[2] this compound, however, displays greater selectivity for the sigma-1 receptor over the sigma-2 receptor.[2]
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound and KSCM-5 for human sigma-1 and sigma-2 receptors.
| Compound | Receptor | Ki (nM) |
| This compound | Sigma-1 | 27[2] / 27.5[3] |
| Sigma-2 | 527[2] | |
| KSCM-5 | Sigma-1 | 7.8[2] |
| Sigma-2 | Not explicitly quantified, but noted to have stronger binding than this compound[2] |
Note: The Ki values are derived from radioligand competition binding assays.[2]
Experimental Protocols
The determination of the binding affinities of this compound and KSCM-5 was achieved through radioligand competition binding assays. This technique measures the ability of a test compound (e.g., this compound or KSCM-5) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Competition Binding Assay Protocol for Sigma-1 Receptors
This protocol is a generalized procedure based on established methods for characterizing sigma-1 receptor ligands.[4][5]
1. Materials and Reagents:
- Test compounds: this compound, KSCM-5
- Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand)[4]
- Reference compound: Haloperidol (for defining non-specific binding)[2]
- Membrane preparation: Rat brain homogenate or cell lines expressing sigma-1 receptors (e.g., PC12 cells)[2]
- Binding buffer: Tris-HCl buffer (pH 7.4)
- Scintillation fluid
- Glass fiber filters
- Scintillation counter
2. Procedure:
- Membrane Preparation: Homogenize rat brain tissue or harvest cells expressing sigma-1 receptors. Prepare a membrane fraction through differential centrifugation.
- Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound or KSCM-5).
- Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
- Determine the amount of radioligand displaced by the test compound at each concentration.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
Sigma-1 Receptor Signaling Context
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] It is involved in the regulation of various signaling pathways. The binding of ligands like this compound and KSCM-5 can modulate these pathways.
Caption: Simplified overview of Sigma-1 receptor signaling.
References
- 1. The sigma-1 receptor as key common factor in cocaine and food-seeking behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KSCM-1
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical waste. This document outlines the critical procedures for the proper disposal of KSCM-1, ensuring the protection of laboratory personnel and the environment.
Due to the inability to identify a specific chemical compound under the designation "this compound" through standard safety and chemical databases, this guide provides a general framework for handling and disposing of an unidentified laboratory chemical. It is imperative to obtain the Safety Data Sheet (SDS) for the specific compound in use before proceeding with any handling or disposal. The SDS will provide the necessary detailed information for safe management.
I. General Chemical Waste Characterization
Proper disposal begins with a thorough understanding of the chemical's properties. All quantitative data should be sourced directly from the manufacturer's SDS for the specific chemical being used.
| Parameter | Value (From SDS) | Safety Implication |
| pH | Insert pH value | Indicates corrosivity. Strong acids or bases may require neutralization. |
| Flash Point | Insert flash point in °C or °F | Determines flammability and proper storage requirements. |
| Reactivity | Describe reactivity | Crucial for avoiding dangerous reactions. Do not mix with incompatible substances.[1] |
| Toxicity Data | Summarize key toxicity data | Informs personal protective equipment (PPE) requirements and exposure risks. |
| Hazard Class | Insert DOT or EPA hazard class | Dictates labeling, transportation, and ultimate disposal method.[1] |
| Water Solubility | Insert solubility information | Affects potential for environmental contamination and choice of disposal method.[1] |
II. Standard Operating Procedure for Chemical Disposal
The following step-by-step protocol outlines the safe disposal of an unidentified chemical waste, which should be adapted based on the specific information provided in the SDS.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If the substance is volatile or produces fumes, all work must be conducted in a certified chemical fume hood.[1]
-
Waste Segregation: At the point of generation, segregate the chemical waste. Avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Neutralization (If Applicable): If the chemical is a strong acid or base, it may need to be neutralized before disposal.[1]
-
For acidic waste, slowly add a dilute base (e.g., sodium bicarbonate solution) until the pH approaches neutral (pH 7).[1]
-
For basic waste, carefully add a dilute acid (e.g., acetic acid) to achieve a neutral pH.[1]
-
Monitor the temperature during neutralization to prevent excessive heat generation.[1]
-
-
Waste Collection and Labeling: Collect the waste in a designated, compatible, and properly sealed container. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of its hazards (e.g., "Corrosive," "Flammable," "Toxic").[1][2] All waste containers must be kept closed except when adding waste.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4] For instance, cyanide and sulfide (B99878) compounds should not be stored near acids.[2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5] Do not discharge chemical waste down the drain unless explicitly authorized for specific, neutralized solutions.[2]
III. Experimental Workflow for Safe Chemical Disposal
The logical flow for ensuring the safe disposal of any laboratory chemical is outlined below. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures. The absence of specific information for "this compound" necessitates a cautious and informed approach based on the known properties of the chemical you are handling.
References
Essential Safety and Operational Protocols for Handling KSCM-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of KSCM-1, a potent and selective sigma-1 receptor ligand. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety protocols for structurally related benzofuran (B130515) derivatives and general best practices for handling novel research chemicals. Adherence to these guidelines is imperative to ensure personnel safety and maintain a secure laboratory environment.
Hazard Assessment and Immediate Precautions
This compound, with its benzofuran-2-carboxamide (B1298429) core, should be treated as a potentially hazardous substance. Benzofuran derivatives are noted as being potentially flammable, toxic, and in some cases, carcinogenic.[1] Therefore, a cautious approach is essential. All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the compound.
Key Precautions:
-
Work Area: All handling of this compound, including weighing and the preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][2][3]
-
Ignition Sources: Keep this compound away from open flames, hot surfaces, and other potential sources of ignition.[2] For any necessary heating, utilize controlled methods such as water baths or heating mantles.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound and before leaving the laboratory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose and Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles.[2][3] |
| Skin/Body Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) and a fully buttoned, flame-retardant lab coat. | To prevent skin contact.[2][3][4] Impervious clothing should be worn to cover all exposed skin. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when handling large quantities, if dust or aerosols are generated, or if working outside of a fume hood is unavoidable. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
Preparation and Handling:
-
Designate an Area: Before commencing work, designate a specific area within a chemical fume hood for all manipulations of this compound.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Weighing and Transfer: Perform these tasks carefully and slowly to minimize the generation of dust or aerosols.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
| Spill Size | Procedure |
| Minor Spill (within a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[2] 3. Place the contaminated absorbent material into a designated hazardous waste container.[2] 4. Decontaminate the area with a suitable solvent, followed by soap and water. 5. Dispose of all cleanup materials as hazardous waste.[3] |
| Major Spill (outside a fume hood) | 1. Evacuate all non-essential personnel from the area and restrict access.[3] 2. If safe to do so, increase ventilation to the area. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a major spill without proper training and equipment. |
Disposal Plan
All this compound waste, including unused compound, contaminated labware (e.g., pipette tips, gloves), and cleanup materials, must be treated as hazardous waste.
Waste Segregation and Labeling:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.[2]
-
The label should clearly state "Hazardous Waste" and the full chemical name: "5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (this compound)".
Disposal Procedure:
-
The primary and recommended method for disposal is through a licensed hazardous waste disposal facility.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
